(+)-cis-Khellactone
Description
See also: Visnaga daucoides fruit (part of).
Structure
3D Structure
Properties
IUPAC Name |
(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15645-11-1, 24144-61-4 | |
| Record name | Khellactone, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellactone, cis-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KHELLACTONE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KHELLACTONE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-cis-Khellactone: Natural Sources, Isolation, and Biological Activity
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key biological activities of this compound. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring pyranocoumarin (B1669404) predominantly found in plant species belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. These plants have a history of use in traditional medicine, and their bioactive constituents are a subject of ongoing scientific investigation.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Peucedanum japonicum Thunb. | Apiaceae | Roots | [1] |
| Peucedanum praeruptorum Dunn | Apiaceae | Roots | |
| Angelica amurensis | Apiaceae | Rhizomes | |
| Angelica purpuraefolia | Apiaceae | Not Specified | |
| Seseli devenyense Simonk | Apiaceae | Fruits |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a detailed methodology for its isolation from the roots of Peucedanum japonicum.
Experimental Protocol: Isolation from Peucedanum japonicum Roots
This protocol is based on established methodologies for the extraction and purification of khellactones.
2.1.1. Extraction
-
Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, air-dried, and then ground into a coarse powder.
-
Solvent Extraction: The powdered root material (e.g., 3 kg) is extracted with ethanol (B145695) (e.g., 18 L) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 120 g).
2.1.2. Solvent Partitioning
-
The concentrated crude extract is suspended in distilled water (e.g., 7 L).
-
The aqueous suspension is then successively partitioned with n-hexane and ethyl acetate (B1210297). This separates compounds based on their polarity.
-
The resulting n-hexane and ethyl acetate fractions are concentrated under reduced pressure. The this compound is typically found in the more polar ethyl acetate fraction.
2.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
-
-
C-18 Reverse-Phase Column Chromatography: The pooled fractions from the silica gel column are further purified using C-18 reverse-phase column chromatography for higher purity.
-
Stationary Phase: C-18 bonded silica gel.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically employed.
-
Final Product: Fractions containing pure this compound are combined and concentrated to yield the final product. The purity of the isolated compound can be expected to be over 96%.
-
Experimental Workflow
Figure 1: Experimental workflow for the isolation of this compound.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound in plant extracts and purified samples.
HPLC Parameters
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% phosphoric acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detector at 330 nm | |
| Purity | >96% for isolated compound |
Biological Activity and Signaling Pathway
This compound exhibits significant biological activities, with its anti-inflammatory properties being of particular interest.
Anti-inflammatory Mechanism
This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This action subsequently modulates downstream inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Key Quantitative Data on Biological Activity:
Table 3: Bioactivity Data for cis-Khellactone
| Activity | Target/Assay | Value | Reference(s) |
| sEH Inhibition (IC₅₀) | Soluble Epoxide Hydrolase | 3.1 ± 2.5 µM | [2] |
| sEH Inhibition (kᵢ) | Soluble Epoxide Hydrolase | 3.5 µM | [2] |
| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-4'-Decanoyl-cis-khellactone) | 1.5 µM | |
| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-3'-decanoyl-cis-khellactone) | 2.4 µM |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of anti-inflammatory action of this compound.
Figure 2: Anti-inflammatory signaling pathway of this compound.
Pathway Description: this compound inhibits soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). Elevated levels of EETs inhibit the IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB in its inactive state in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Conclusion
This compound, readily available from various plant sources, can be isolated and purified to a high degree using standard phytochemical techniques. Its potent and specific inhibitory activity against soluble epoxide hydrolase makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
- 1. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of (+)-cis-Khellactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a distinct class of angular-type pyranocoumarins, have garnered significant attention in the field of medicinal chemistry. Naturally occurring predominantly in plants of the Peucedanum and Angelica genera, these compounds serve as valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] The (+)-cis-khellactone stereoisomer, in particular, and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support ongoing research and drug development efforts.
Anticancer and Cytotoxic Activities
A significant body of research has focused on the cytotoxic potential of this compound derivatives against various human cancer cell lines. The primary mechanism of action for the most potent of these compounds involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[3]
Quantitative Cytotoxicity Data
The cytotoxic effects of various derivatives have been quantified, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Target Cell Line | IC50 Value (μM) | Reference |
| (+)-4′-Decanoyl-cis-khellactone | HCT116 (Colon Cancer) | 306 | [5] |
| (+)-3′-Decanoyl-cis-khellactone | HCT116 (Colon Cancer) | 351 | [5] |
| (+)-4′-Decanoyl-cis-khellactone | DLD1 (Colon Cancer) | 236 | [5] |
| (+)-3′-Decanoyl-cis-khellactone | DLD1 (Colon Cancer) | 395 | [5] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group) | HEPG-2 (Liver Carcinoma) | 8.51 | [6][7] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group) | SGC-7901 (Gastric Carcinoma) | 29.65 | [6][7] |
| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | HEPG-2 (Liver Carcinoma) | 6.1 | [1][3] |
| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | SGC-7901 (Gastric Carcinoma) | 9.2 | [1][3] |
| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | LS174T (Colon Carcinoma) | 7.5 | [3] |
Mechanism of Action: Intrinsic Apoptosis Pathway
Studies on highly active derivatives, such as compound 12e , reveal a clear mechanism involving the induction of apoptosis in cancer cells. This process is initiated by the dissipation of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic cascade. The loss of MMP leads to the sequential activation of caspase-9, an initiator caspase, followed by the activation of caspase-3, an executioner caspase, ultimately resulting in programmed cell death.[3]
Caption: Intrinsic apoptosis pathway induced by cis-khellactone derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7]
-
Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the khellactone (B107364) derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Treat cells with the khellactone derivative at its approximate IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory and Immunomodulatory Activities
Derivatives of cis-khellactone have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as NF-κB and MAPK, and by inhibiting the enzyme soluble epoxide hydrolase (sEH).[2][8][9]
Quantitative Anti-inflammatory Data
| Compound | Assay / Target | Activity | Concentration | Reference |
| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) | IC50 = 3.1 µM; Ki = 3.5 µM | N/A | [2] |
| Disenecionyl cis-khellactone (DK) | NO Production Inhibition (LPS-stimulated RAW264.7) | Significant reduction | 12.5-100 µM | [8] |
| (-)-cis-Khellactone | NO Production Inhibition (LPS-stimulated RAW264.7) | Significant reduction | 50-100 µM | [2] |
| Disenecionyl cis-khellactone (DK) | Cytokine (TNF-α, IL-1β, IL-6) Reduction | Significant reduction | 12.5-100 µM | [8][9] |
| cis-Khellactone | Cytokine (IL-23, TNF-α, IL-1β, IL-6) Reduction (Psoriatic Skin Model) | Significant reduction | N/A | [1] |
Mechanisms of Action
In models using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells), disenecionyl cis-khellactone (DK) effectively suppresses the inflammatory cascade. It inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) like p38 and JNK.[8][9] Furthermore, it prevents the activation and nuclear translocation of the transcription factor NF-κB.[9] The inhibition of these pathways leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[8][9]
Caption: Inhibition of LPS-induced inflammation by disenecionyl cis-khellactone.
In an imiquimod-induced mouse model of psoriasis, cis-khellactone was found to ameliorate skin inflammation. It specifically decreases the infiltration of dermal macrophages and reduces the activation of NF-κB p65 within these cells. The underlying mechanism involves the promotion of autophagy in pro-inflammatory macrophages, which shifts their phenotype and suppresses the production of cytokines like IL-23, TNF-α, and IL-1β.[1]
Caption: Autophagy-dependent anti-psoriatic mechanism of cis-khellactone.
Experimental Protocols
This assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.[2]
-
Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat cells with khellactone derivatives for 1-2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.[8]
-
Sample Collection: Collect cell culture supernatants after treatment as described above.
-
Assay Procedure: Perform the ELISA according to the manufacturer's kit instructions for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding an enzyme-linked secondary antibody, and finally adding a substrate to produce a measurable color change.
-
Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Anti-HIV Activity
Certain (3'R,4'R)-(+)-cis-khellactone derivatives have emerged as exceptionally potent inhibitors of HIV-1 replication. Structure-activity relationship (SAR) studies have shown that the stereochemistry at the 3' and 4' positions, along with specific substitutions on both the khellactone core and the ester side chains, are critical for potent anti-HIV activity.[4]
Quantitative Anti-HIV Data
The di-O-(S)-camphanoyl derivative (DCK) and its analogues are particularly noteworthy.
| Compound | Target Cell Line | EC50 (µM) | Therapeutic Index (TI) | Reference |
| 3-Methyl-DCK analogue (7) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |
| 4-Methyl-DCK analogue (8) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |
| 5-Methyl-DCK analogue (9) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |
| AZT (Zidovudine) | H9 Lymphocytes | ~0.005 | ~20,000 | [4] |
EC50: 50% effective concentration for inhibiting HIV-1 replication. TI = CC50/EC50.
The results indicate that methyl-substituted DCK analogues are significantly more potent and have a much higher therapeutic index than the established anti-HIV drug AZT in the same assay system.[4]
Other Biological Activities
In addition to the major activities detailed above, this compound and its derivatives have been evaluated for other pharmacological effects.
Summary of Other Activities
| Activity | Compound(s) | Target/Assay | Quantitative Data | Reference |
| Antiplasmodial | (+)-4′-Decanoyl-cis-khellactone | P. falciparum (D10 strain) | IC50 = 1.5 µM | [5] |
| Antiplasmodial | (+)-3′-Decanoyl-cis-khellactone | P. falciparum (D10 strain) | IC50 = 2.4 µM | [5] |
| MDR Reversal | (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) | P-glycoprotein (Pgp) ATPase | Non-competitive inhibition | [10] |
| Antifungal | Lindenanolide lactone derivatives | Cryptococcus neoformans | MIC = 62.5 µg/mL | [5] |
| Antifungal | Lindenanolide lactone derivatives | Candida albicans | MIC = 125 µg/mL | [5] |
Synthesis and Methodologies Overview
The generation of novel this compound derivatives is crucial for exploring structure-activity relationships and developing lead compounds.
General Synthesis Workflow
A common strategy involves the asymmetric dihydroxylation of a seselin (B192379) precursor to establish the key (3'S,4'S) or (3'R,4'R) stereochemistry of the cis-diol core. This khellactone core is then esterified with various organic acids to produce a library of derivatives.[6]
Caption: General workflow for the synthesis of cis-khellactone derivatives.
Key Experimental Protocols
For clarity and ease of access, the key methodologies cited throughout this guide are summarized below.
-
Cytotoxicity/Cell Viability: MTT Assay (See Section 1.3.1)
-
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry (See Section 1.3.2)
-
Anti-inflammatory Screening: Nitric Oxide Assay via Griess Test (See Section 2.3.1)
-
Cytokine Quantification: ELISA (See Section 2.3.2)
-
Protein Expression Analysis: Western Blotting for key proteins like caspases, iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB is a standard technique used in these studies.[3][8] The general procedure involves protein extraction, SDS-PAGE separation, transfer to a membrane, incubation with primary and secondary antibodies, and chemiluminescent detection.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realms of oncology, inflammation, and virology. The anticancer agents function primarily through the induction of the intrinsic apoptosis pathway, while the anti-inflammatory effects are mediated by the suppression of crucial signaling cascades like NF-κB and MAPK. Furthermore, specific analogues have shown anti-HIV potency that far exceeds that of some established drugs. The continued exploration of this chemical space, guided by the quantitative structure-activity relationship data and mechanistic insights presented herein, holds significant potential for the discovery of next-generation clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (+)-cis-Khellactone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (+)-cis-Khellactone and its derivatives in cancer cells. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound, a naturally occurring pyranocoumarin, and its derivatives have demonstrated significant anti-cancer properties in various preclinical studies. The primary mechanisms of action identified to date include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the induction of autophagy. These compounds exhibit a dose-dependent effect, with lower concentrations typically inhibiting cell proliferation and higher concentrations inducing programmed cell death. While the direct interaction of this compound with immune checkpoint pathways such as PD-1/PD-L1 and the STAT3 signaling pathway has not been definitively established in the reviewed literature, its impact on fundamental cellular processes highlights its potential as a promising scaffold for the development of novel anti-cancer therapeutics.
Data Presentation: Cytotoxicity of Khellactone (B107364) Derivatives
The following table summarizes the available quantitative data on the cytotoxic effects of various khellactone derivatives on different cancer cell lines. It is important to note that specific IC50 values for this compound are not consistently reported across the literature; therefore, data for closely related derivatives are presented to provide a comparative overview.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 | Human Liver Carcinoma | 8.51 ± 1.23 | [1] |
| SGC-7901 | Human Gastric Carcinoma | 29.65 ± 2.11 | [1] | |
| LS174T | Human Colon Carcinoma | 15.32 ± 1.58 | [1] | |
| 4-methoxy-substituted (-)-cis-khellactone (12e) | HEPG-2 | Human Liver Carcinoma | 6.1 - 9.2 | |
| (-)-cis-Khellactone | sEH (soluble epoxide hydrolase) | - | 3.1 ± 2.5 | [2] |
Note: The data for 4-methoxy-substituted (-)-cis-khellactone (12e) is presented as a range as reported in the source. The IC50 value for (-)-cis-Khellactone is for its inhibitory effect on the sEH enzyme, which is relevant to its anti-inflammatory and potential anti-cancer activity.
Core Mechanisms of Action
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells.
-
Dual Pathway Activation: Studies on (+)-4'-decanoyl-cis-khellactone have shown that it induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[3]. In contrast, (+)-3'-decanoyl-cis-khellactone appears to act primarily through the intrinsic pathway[3].
-
Caspase-Dependent Apoptosis: The apoptotic process initiated by these compounds is caspase-dependent[3]. Western blot analyses have shown an increase in the percentage of apoptotic cells in a time-dependent manner upon treatment with khellactone derivatives[3].
-
Mitochondrial Involvement: cis-Khellactone has been shown to decrease the mitochondrial membrane potential (MMP) and increase the levels of reactive oxygen species (ROS) in cancer cells[4]. Furthermore, it induces the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria, which facilitates the release of cytochrome c and subsequent activation of the caspase cascade[4].
Cell Cycle Arrest
At lower concentrations, this compound derivatives have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
-
S/G2 Phase Arrest: Treatment of MDA-MB-231 breast cancer cells with 10 μg/ml of (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone resulted in cell cycle arrest in the S/G2 phase[3]. This prevents the cells from proceeding to mitosis, thereby halting their proliferation.
Induction of Autophagy and Necroptosis
In addition to apoptosis, cis-khellactone has been found to induce other forms of programmed cell death at higher concentrations.
-
Multiple Programmed Death Pathways: Western blot analysis has revealed that cis-khellactone can induce apoptosis, autophagy-mediated cell death, and necrosis/necroptosis in cancer cells[4]. This multi-faceted cell-killing ability makes it a compound of significant interest.
Signaling Pathways and Molecular Interactions
The anti-cancer effects of this compound and its derivatives are orchestrated through a complex network of signaling pathways.
Apoptosis Signaling Pathway
The diagram below illustrates the proposed mechanism of apoptosis induction by khellactone derivatives, highlighting the involvement of both intrinsic and extrinsic pathways.
Cell Cycle Regulation
The diagram below illustrates the logical flow of how khellactone derivatives induce cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on khellactones, which can be adapted for specific experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
This compound or its derivatives
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulators.
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in a suitable buffer and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Experimental Workflow for Investigating this compound's Anti-Cancer Effects
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel anti-cancer compound like this compound.
Conclusion and Future Directions
This compound and its derivatives have emerged as a promising class of natural compounds with potent anti-cancer activities. Their ability to induce multiple forms of programmed cell death and to halt cell cycle progression in cancer cells underscores their therapeutic potential. The detailed mechanisms, particularly the upstream signaling events and the direct molecular targets, are still under investigation.
Future research should focus on:
-
Determining specific IC50 values for this compound across a broader panel of cancer cell lines to establish a more comprehensive cytotoxicity profile.
-
Identifying the direct molecular targets of this compound to better understand its mode of action.
-
Investigating the potential immunomodulatory effects of this compound, including any potential interactions with pathways like PD-1/PD-L1 and STAT3, to explore its utility in combination with immunotherapy.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound in the fight against cancer.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. As a member of the coumarin (B35378) family, it shares a core benzopyrone structure but possesses a unique cis-fused dihydroxydimethyl-dihydropyran ring that contributes to its distinct biological profile.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is an oily substance, although some of its derivatives have been reported as white solids.[3][4] Its fundamental physical and chemical properties are essential for its handling, formulation, and analysis in a research and development setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₅ | [1][2] |
| Molecular Weight | 262.26 g/mol | [1][2] |
| Appearance | Oily | [3] |
| CAS Number | 15645-11-1 | [1] |
| Optical Rotation [α]ᴅ²² | +16.0° (c 0.001, CDCl₃) | [3] |
| Solubility | Soluble in DMSO | Inferred from multiple sources |
Note: The optical rotation value is reported for the (-) enantiomer as -16.0°; therefore, the value for the (+) enantiomer is the equal and opposite. A specific melting point and boiling point for this compound have not been definitively reported in the literature, likely due to its oily nature. Derivatives of cis-khellactone, however, have been synthesized as solids with reported melting points.[4]
Table 2: Spectral Data of (-)-cis-Khellactone
The following spectral data has been reported for the enantiomer, (-)-cis-Khellactone, and provides a reference for the characterization of the this compound.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δc (ppm) |
| 7.66 (d, J = 9.5 Hz, 1H) | 161.3 (C-2) |
| 7.32 (d, J = 8.6 Hz, 1H) | 156.5 (C-7) |
| 6.79 (d, J = 8.6 Hz, 1H) | 154.6 (C-9) |
| 6.25 (d, J = 9.5 Hz, 1H) | 144.5 (C-4) |
| 5.19 (d, J = 4.9 Hz, 1H) | 128.7 (C-5) |
| 3.85 (s, 1H) | 115.0 (C-6) |
| 1.45 (s, 3H) | 112.3 (C-10) |
| 1.41 (s, 3H) | 112.1 (C-8) |
| 111.0 (C-3) | |
| 79.1 (C-2′) | |
| 71.1 (C-3′) | |
| 61.1 (C-4′) | |
| 25.1 (C-CH₃) | |
| 21.7 (C-CH₃) | |
| Source: [3][5] |
Experimental Protocols
Isolation of (-)-cis-Khellactone from Peucedanum japonicum Roots
(-)-cis-Khellactone has been successfully isolated from the roots of Peucedanum japonicum. The general procedure involves extraction, partitioning, and chromatographic purification.
Protocol:
-
Extraction: The dried and powdered roots of P. japonicum are extracted with ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.[3]
-
Partitioning: The crude extract is suspended in distilled water and successively partitioned with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains the coumarins, is collected and concentrated.[3]
-
Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel and C-18 columns to isolate (-)-cis-khellactone. The specific eluents and gradient systems would be optimized based on the separation profile monitored by thin-layer chromatography (TLC).[3]
Characterization of this compound
A standard workflow for the characterization of a purified natural product like this compound involves a combination of spectroscopic and spectrometric techniques to elucidate its structure and confirm its purity.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity. Samples are typically dissolved in a deuterated solvent such as CDCl₃.[3][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information. Electrospray ionization (ESI) is a common ionization technique for coumarins.[3][7]
-
Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the compound. The sample is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration.[3]
Biological Activities and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial effects. These activities are often linked to the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
cis-Khellactone has been shown to exhibit anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] This effect is, at least in part, mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. cis-Khellactone has been suggested to inhibit NF-κB activation, potentially by interfering with the IKK complex or the degradation of IκB.[10][11][12]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the expression of inflammatory mediators. Some khellactone derivatives have been shown to suppress the phosphorylation of p38 and JNK, thereby inhibiting the MAPK pathway.[10][11]
Induction of Autophagy
cis-Khellactone has also been reported to induce autophagy, a cellular process of self-degradation that plays a role in removing damaged organelles and proteins.[9] The induction of autophagy by cis-khellactone has been linked to its anti-cancer effects. The precise mechanism by which it induces autophagy is still under investigation but may involve the modulation of key autophagy-regulating proteins such as Beclin-1 and LC3.[9]
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has summarized the current knowledge of its physical and chemical properties, provided an overview of experimental protocols for its study, and detailed its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action of this compound and its derivatives will undoubtedly pave the way for new drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Khellactones: A Comprehensive Technical Guide to Their Discovery, History, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a class of pyranocoumarins, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Initially isolated from plants of the Apiaceae family, these natural products have garnered considerable attention for their potent anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of khellactones, their synthesis, and their diverse applications in medicinal chemistry. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support researchers in the field of drug discovery and development.
Discovery and Natural Sources
Khellactones were first discovered as natural constituents of plants from the Apiaceae family, notably from the genera Angelica and Peucedanum.[4][5] Seminal work led to the isolation of various khellactone (B107364) derivatives from species such as Angelica purpuraefolia, Peucedanum praeruptorum, and Peucedanum japonicum.[4][5][6] These compounds are characterized by a pyran ring fused to a coumarin (B35378) core and exist as different stereoisomers, with the cis- and trans-isomers showing distinct biological activities.[7][8] The isolation of these compounds is typically achieved through solvent extraction of the plant material, followed by chromatographic separation techniques.[9]
Medicinal Chemistry and Biological Activities
The unique chemical structure of khellactones has made them attractive targets for synthetic modification to explore their therapeutic potential. This has led to the development of numerous derivatives with enhanced potency and selectivity for various biological targets.
Anti-HIV Activity
A significant breakthrough in khellactone research was the discovery of their potent anti-HIV activity.[10] The derivative 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues have shown remarkable inhibitory activity against HIV-1 replication.[5][10] Structure-activity relationship (SAR) studies have revealed that the (3'R,4'R)-(+)-cis-khellactone skeleton and the (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are crucial for this activity.[11] Methyl substitutions on the coumarin ring have been found to further enhance anti-HIV potency.[10]
Anticancer Activity
Khellactones have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including liver, gastric, and colon carcinomas.[1][2] For instance, certain 4-methyl-(3'S,4'S)-cis-khellactone derivatives have exhibited potent inhibitory activity, with IC50 values in the low micromolar range.[2] The proposed mechanism of their anticancer action involves the induction of cell cycle arrest and apoptosis.[4] Specifically, some derivatives have been shown to induce apoptosis through the intrinsic pathway.[1]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of khellactones. Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] This anti-inflammatory effect is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[3]
Other Biological Activities
Beyond their anti-HIV, anticancer, and anti-inflammatory effects, khellactones have been investigated for other therapeutic applications. These include anti-platelet aggregation activity, where they act as antagonists of the platelet-activating factor (PAF), and antiplasmodial activity against Plasmodium falciparum.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of selected khellactone derivatives.
Table 1: Anti-HIV Activity of Khellactone Derivatives
| Compound | Cell Line | EC50 (µM) | Therapeutic Index (TI) | Citation |
| Suksdorfin | H9 | 1.3 | >40 | [10] |
| DCK | H9 | 2.56 x 10⁻⁴ | 136,719 | [10] |
| 4-Methyl DCK | H9 | < 5.25 x 10⁻⁵ | > 2.15 x 10⁶ | [11] |
| 5-Methyl DCK | H9 | < 5.25 x 10⁻⁵ | > 2.15 x 10⁶ | [11] |
| 3-Hydroxymethyl-4-methyl-DCK | H9 | 0.004 | - | [9] |
| 3-Bromomethyl-4-methyl-DCK | H9 | 0.00011 | 189,600 | [9] |
Table 2: Anticancer Activity of Khellactone Derivatives
| Compound | Cell Line | IC50 (µM) | Citation |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 (Human liver carcinoma) | 8.51 | [2] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 (Human gastric carcinoma) | 29.65 | [2] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T (Human colon carcinoma) | - | [2] |
| (+)-4′-Decanoyl-cis-khellactone | MDA-MB-231, MCF-7, HS578T, T47D (Breast cancer) | <10 µg/ml (growth suppression) | [4] |
| (+)-3′-Decanoyl-cis-khellactone | HeLa, SiHa, C33A (Cervical cancer) | <10 µg/ml (growth suppression) | [4] |
Table 3: Antiplasmodial and Anti-inflammatory Activity of Khellactones
| Compound | Activity | Target/Cell Line | IC50/EC50 (µM) | Citation |
| (+)-4′-Decanoyl-cis-khellactone | Antiplasmodial | P. falciparum (D10 strain) | 1.5 | [12] |
| (+)-3′-Decanoyl-cis-khellactone | Antiplasmodial | P. falciparum (D10 strain) | 2.4 | [12] |
| (-)cis-Khellactone | Anti-inflammatory (sEH inhibition) | Soluble Epoxide Hydrolase | 3.1 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives
This protocol describes the asymmetric synthesis of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[12]
Step 1: Synthesis of 4-Methylseselin (1)
-
To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), K₂CO₃ (3.45 g, 25 mmol), and KI (1.66 g, 10 mmol) in DMF (20 mL), add excess 3-chloro-3-methyl-1-butyne (B142711) (6 mL).
-
Heat the mixture to 70–80 °C for 3–4 days.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, perform a thermal rearrangement in boiling diethylaniline to yield 4-methylseselin.[12]
Step 2: Asymmetric Dihydroxylation of 4-Methylseselin to 4-Methyl-(-)-cis-khellactone (2)
-
Dissolve 4-methylseselin in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a chiral catalyst, such as (DHQD)₂-PYR.
-
Add an oxidant, such as K₃Fe(CN)₆ and K₂OsO₂(OH)₄.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to obtain 4-methyl-(-)-cis-khellactone.[12]
Step 3: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a–o)
-
Dissolve 4-methyl-(-)-cis-khellactone in a suitable solvent (e.g., CH₂Cl₂).
-
Add a base (e.g., pyridine) and the corresponding acyl chloride or anhydride.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, purify the product by column chromatography to yield the final derivative.[12]
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic activity of khellactone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][11][15][16]
-
Cell Seeding: Seed human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the khellactone derivatives for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate the plate at 37 °C for 1.5-4 hours.[15][16]
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[1][15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells
This protocol describes the screening of khellactone derivatives for anti-HIV-1 activity using the TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes.[2][4][10]
-
Cell Plating: Plate TZM-bl cells in a 96-well flat-bottom plate at a concentration of 1.2 × 10⁵ cells/well and incubate for 24 hours at 37 °C.[17]
-
Compound Addition (Pre-infection): Add non-cytotoxic concentrations of the khellactone derivatives to the cells and incubate for 1 hour.[17]
-
Infection: Remove the treatment and infect the cells with HIV-1 (e.g., HIV-1IIIB for X4-tropic virus or HIV-1 BaL for R5-tropic virus) at a specific concentration (e.g., 10 ng/mL of p24).[17]
-
Compound Addition (Post-infection): After 3 hours, remove the virus, wash the cells, and add the khellactone derivative dilutions again.[17]
-
Incubation and Lysis: Incubate the plates for 48 hours. After incubation, lyse the cells to measure luciferase activity.
-
Luciferase Measurement: Measure the luciferase activity using a luminometer. The reduction in relative light units (RLUs) in the presence of the compound compared to the virus control indicates antiviral activity.[2][10]
-
Data Analysis: Calculate the percentage of inhibition and determine the EC50 value, which is the concentration of the compound that reduces viral infection by 50%.[17]
Signaling Pathway Visualizations
The anti-inflammatory effects of khellactones are mediated through the inhibition of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Caption: Khellactones inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Caption: Khellactones suppress the MAPK pathway by inhibiting the phosphorylation of p38 and JNK.
Conclusion
Khellactones represent a versatile and promising class of natural products with significant potential in medicinal chemistry. Their diverse biological activities, particularly in the areas of anti-HIV, anticancer, and anti-inflammatory research, have established them as valuable lead compounds for drug discovery. The synthetic accessibility of the khellactone core allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. This technical guide provides a solid foundation for researchers to further explore the therapeutic applications of khellactones and to design novel derivatives with improved efficacy and safety. The detailed experimental protocols and signaling pathway diagrams serve as practical resources to facilitate ongoing and future research in this exciting field.
References
- 1. Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 9. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constitutive phosphorylation of IkappaBalpha by casein kinase II occurs preferentially at serine 293: requirement for degradation of free IkappaBalpha - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-cis-Khellactone and its Role in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in the scientific community for its diverse pharmacological activities and its presence in various medicinal plants used in traditional remedies. This technical guide provides a comprehensive overview of this compound, focusing on its traditional medicinal uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Traditional Medicine Perspective
This compound is a constituent of several plants historically used in traditional medicine. Notably, it is found in Ammi visnaga, commonly known as khella, and various species of the Peucedanum genus, such as Peucedanum japonicum.
Traditionally, extracts of Ammi visnaga have been used for a variety of ailments. In ancient Egypt, it was employed to treat renal colic and kidney stones.[1][2] Its use extended to the Middle East for conditions like abdominal cramps, mild angina, and respiratory issues such as asthma and bronchitis.[1][2][3] The plant's vasodilatory and muscle relaxant properties were recognized and utilized in these traditional practices.[1][4] Similarly, the roots of Peucedanum japonicum have been used in traditional medicine for treating coughs and colds.[5]
Physicochemical Properties
While this guide focuses on the biological aspects, a basic understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and pharmacokinetic studies. Khellactone derivatives are known for their high lipophilicity, which contributes to good absorption but can also lead to low metabolic stability and poor oral bioavailability.[6]
Biological Activities and Therapeutic Potential
Modern scientific research has begun to validate and elucidate the mechanisms behind the traditional uses of plants containing this compound. The compound and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV effects.
Anti-inflammatory Activity
This compound has shown notable anti-inflammatory properties. It acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, this compound can increase the levels of EETs, which in turn can downregulate the pro-inflammatory NF-κB transcription factor.[1] Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-6, IL-23, and TNF-α, as well as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][7]
Anticancer Activity
The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. It has been shown to suppress cell growth and proliferation at lower concentrations and induce programmed cell death at higher concentrations.[2] The cytotoxic effects appear to be more pronounced in cancer cells compared to normal cells, suggesting a degree of selectivity.[2] The primary mechanism of its anticancer action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[8][9]
Anti-HIV Activity
Derivatives of this compound have emerged as potent inhibitors of the human immunodeficiency virus (HIV). The (3'R,4'R)-(+)-cis-khellactone skeleton, particularly when substituted with two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions, has been identified as an optimal structural moiety for anti-HIV activity.[4] These compounds have demonstrated potent activity against HIV-1 replication in various lymphocyte cell lines.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Anti-inflammatory Activity of cis-Khellactone
| Compound | Assay | Cell Line | IC50 Value | Reference |
| (-)-cis-Khellactone | sEH Inhibition | - | 3.1 ± 2.5 µM | [1] |
Table 2: Anticancer Activity of cis-Khellactone and its Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| cis-Khellactone | Various cancer cell lines | Cytotoxicity | - | [2] |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | HEPG-2 (human liver carcinoma) | Cytotoxicity | 6.1–9.2 μM | [8] |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | SGC-7901 (human gastric carcinoma) | Cytotoxicity | 6.1–9.2 μM | |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | LS174T (human colon carcinoma) | Cytotoxicity | 6.1–9.2 μM | [9] |
Table 3: Anti-HIV Activity of this compound Derivatives
| Compound | Cell Line | EC50 Value | Reference |
| 3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |
| 4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |
| 5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |
Mechanisms of Action: Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
Inhibition of the NF-κB Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. This compound can interfere with this process, leading to a reduction in the inflammatory response.
Induction of the Intrinsic Apoptosis Pathway
The anticancer activity of this compound is mediated through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Experimental Protocols
Detailed, replicable experimental protocols are crucial for the scientific investigation of this compound.
General Methodology for Extraction and Isolation
-
Extraction: The dried and powdered plant material (e.g., roots of Peucedanum japonicum) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing khellactones (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification: Fractions containing the desired compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a promising natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory, anticancer, and anti-HIV activities, mediated through well-defined signaling pathways, make it an attractive lead compound for drug development.
Future research should focus on several key areas:
-
Optimization of Extraction and Synthesis: Developing efficient and scalable methods for the isolation of this compound from natural sources or through total synthesis is crucial for further preclinical and clinical studies.
-
In Vivo Studies: While in vitro studies have been promising, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models of inflammation, cancer, and HIV.
-
Structure-Activity Relationship (SAR) Studies: Further SAR studies will help in the design and synthesis of more potent and selective derivatives with improved pharmacokinetic profiles.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - Journal of Natural Products - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of Khellactones in Plants: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Khellactones, a class of angular pyranocoumarins, are plant-derived secondary metabolites with significant pharmacological interest, including anti-inflammatory, anti-cancer, and neuroprotective properties. Found predominantly in species of the Apiaceae family, such as Peucedanum praeruptorum and Ammi visnaga, these compounds are synthesized through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the khellactone (B107364) biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the decorated khellactone core. It includes available quantitative data, detailed experimental protocols for key analytical and biochemical assays, and visual diagrams of the biosynthetic and regulatory pathways to facilitate further research and exploitation of these valuable natural products.
Introduction to Khellactones
Khellactones are a subgroup of angular pyranocoumarins, characterized by a dihydropyran ring fused to the C-7 and C-8 positions of a coumarin (B35378) backbone. Prominent examples include praeruptorins A, B, and E, which are diesters of a cis-khellactone diol. These compounds are primarily isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine. The biological activities of khellactones have made their biosynthetic pathway a subject of intense research for metabolic engineering and drug development purposes.
The Khellactone Biosynthetic Pathway
The biosynthesis of khellactones is a multi-step process that originates from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, converging on the formation of the central precursor, umbelliferone (B1683723). Subsequent prenylation, cyclization, and decoration steps lead to the diverse array of khellactone structures observed in nature.
Formation of the Coumarin Core: Umbelliferone Biosynthesis
The journey to khellactones begins with the general phenylpropanoid pathway, which synthesizes the coumarin scaffold.
-
Phenylalanine to p-Coumaric Acid: The pathway initiates with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Ortho-hydroxylation and Lactonization: The critical step for coumarin formation is the ortho-hydroxylation of p-coumaroyl-CoA at the C2 position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . This hydroxylation leads to an unstable intermediate that undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring of umbelliferone (7-hydroxycoumarin).
Caption: Biosynthesis of the precursor umbelliferone from L-phenylalanine.
Formation of the Angular Pyranocoumarin (B1669404) Skeleton
The formation of the characteristic angular dihydropyran ring of khellactones from umbelliferone involves two key enzymatic steps: C8-prenylation and oxidative cyclization.
-
C8-Prenylation: A membrane-bound prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group from the MEP pathway to the C8 position of umbelliferone. This regiospecific prenylation is a crucial branching point, directing the pathway towards angular, rather than linear, coumarins. The product of this reaction is osthenol (B192027) . In Peucedanum praeruptorum, specific UbiA-type prenyltransferases, such as PpPT1, have been identified as responsible for this step[1].
-
Oxidative Cyclization: Following prenylation, a cytochrome P450 monooxygenase catalyzes the oxidative cyclization of the dimethylallyl side chain of osthenol to form the dihydropyran ring. This reaction proceeds via an epoxide intermediate. In P. praeruptorum, a specific P450, termed PpOC (Osthenol Cyclase), has been shown to be crucial for this cyclization, leading to the formation of the core khellactone structure, (+)-cis-khellactone[1].
Decoration of the Khellactone Core
The basic khellactone structure undergoes further modifications, primarily hydroxylation and acylation, to yield the variety of bioactive khellactones found in plants. The specific enzymes responsible for these final steps are not yet fully characterized but are believed to be additional cytochrome P450s and acyltransferases.
-
Hydroxylation: It is proposed that specific cytochrome P450s hydroxylate the pyran ring of the khellactone core to form a diol intermediate, such as this compound.
-
Acylation: The hydroxyl groups are then acylated by acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family. These enzymes utilize various acyl-CoA donors, such as acetyl-CoA, angeloyl-CoA, and isovaleryl-CoA, to produce the final khellactone esters like praeruptorins A, B, and E[2][3]. For instance, the formation of praeruptorin A involves the transfer of an angeloyl group and an acetyl group to the khellactone diol.
Caption: The biosynthetic pathway from umbelliferone to decorated khellactones.
Quantitative Data
Quantitative data on the enzymes of the khellactone biosynthetic pathway are currently limited in the public domain. While enzymes have been identified and functionally characterized, detailed kinetic parameters have not been extensively published. The following table summarizes the available information on the accumulation of major khellactones in Peucedanum praeruptorum roots, which varies depending on the developmental stage of the plant.
| Compound | Concentration in P. praeruptorum Roots (Pre-bolting) (mg/g DW) | Concentration in P. praeruptorum Roots (Post-flowering) (mg/g DW) | Reference |
| Praeruptorin A | Varies (Highest before bolting) | Significantly Reduced | [4] |
| Praeruptorin B | Varies (Highest before bolting) | Significantly Reduced | [4] |
| Praeruptorin E | Varies (Highest before bolting) | Significantly Reduced | [4] |
Note: Absolute concentrations are highly variable depending on plant age, growing conditions, and analytical methods. The trend of decreasing content after flowering is consistently reported.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of khellactone biosynthesis. These are generalized protocols and may require optimization for specific enzymes and plant materials.
Heterologous Expression and Purification of a Membrane-Bound Prenyltransferase (e.g., PpPT1)
Objective: To produce and purify recombinant prenyltransferase for in vitro assays. Plant membrane-bound prenyltransferases are often challenging to express and purify in soluble, active forms. Expression in E. coli often results in inclusion bodies. This protocol is a general guideline for expression and purification from a solubilized membrane fraction.
Workflow:
Caption: Workflow for heterologous expression and purification of a membrane-bound prenyltransferase.
Detailed Protocol:
-
Cloning and Transformation:
-
Synthesize the codon-optimized coding sequence of the target prenyltransferase (e.g., PpPT1) and clone it into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to culture for 16-20 hours at the lower temperature.
-
-
Membrane Isolation:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% n-dodecyl-β-D-maltoside, DDM) and incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.
-
Ultracentrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Incubate the supernatant containing the solubilized His-tagged protein with Ni-NTA resin pre-equilibrated with a binding buffer (lysis buffer containing 0.05% DDM and 20 mM imidazole).
-
Wash the resin with several column volumes of wash buffer (binding buffer with a slightly higher imidazole (B134444) concentration, e.g., 40 mM).
-
Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
In Vitro Enzyme Assay for Prenyltransferase Activity
Objective: To determine the activity and substrate specificity of the purified prenyltransferase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 100-200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
100 µM Umbelliferone (substrate)
-
100 µM DMAPP (prenyl donor)
-
5-10 µg of purified enzyme preparation
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., testosterone (B1683101) propionate). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Transfer the organic (ethyl acetate) layer to a new tube, evaporate to dryness, and redissolve the residue in methanol (B129727). Analyze the products by HPLC or LC-MS/MS. Compare the retention time and mass spectrum with an authentic standard of osthenol.
In Vitro Enzyme Assay for Cytochrome P450 Activity (e.g., PpOC)
Objective: To characterize the function of a P450 enzyme in the khellactone pathway, typically using yeast microsomes expressing the enzyme.
Protocol:
-
Microsome Preparation:
-
Express the P450 gene (e.g., PpOC) and a corresponding cytochrome P450 reductase (CPR) in a suitable host, such as Saccharomyces cerevisiae.
-
Harvest the yeast cells and prepare microsomes by differential centrifugation as described in established protocols.
-
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
Yeast microsomes containing the expressed P450 and CPR.
-
100 µM Osthenol (substrate)
-
An NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding the substrate (osthenol). Incubate for 1-2 hours at 30°C with shaking.
-
Reaction Termination and Extraction: Stop the reaction and extract the products with ethyl acetate as described for the prenyltransferase assay.
-
Analysis: Analyze the products by HPLC or LC-MS/MS to detect the formation of the cyclized product, this compound.
Quantitative Analysis of Khellactones by LC-MS/MS
Objective: To quantify the concentration of khellactones (e.g., praeruptorins A, B, E) in plant extracts.
Protocol:
-
Sample Preparation (Plant Tissue):
-
Grind dried plant material (e.g., roots of P. praeruptorum) to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
Dilute the extract as necessary for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.4 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions: Establish specific MRM transitions for each analyte and an internal standard. Example transitions for praeruptorin A might involve the precursor ion [M+H]⁺ and specific product ions resulting from fragmentation.
-
Quantification: Generate a calibration curve using authentic standards of the khellactones of interest. Quantify the analytes in the plant extracts based on the peak areas relative to the calibration curve.
Regulation of Khellactone Biosynthesis
The biosynthesis of khellactones, as with other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.
-
Developmental Regulation: Studies in P. praeruptorum have shown that the expression of key biosynthetic genes, including PAL, C4H, and 4CL, and the accumulation of praeruptorins are highest in the roots before the plant undergoes bolting (flowering)[1][4]. After bolting, the expression of these genes and the content of khellactones decrease significantly, suggesting a reallocation of resources from secondary metabolism to reproductive growth.
-
Transcriptional Control: The promoters of phenylpropanoid biosynthetic genes typically contain cis-regulatory elements that are recognized by transcription factors from families such as MYB, bHLH, and WRKY. These transcription factors are often involved in integrating signals from phytohormones (like jasmonates and salicylic (B10762653) acid) and environmental stimuli (like UV light and pathogen attack) to modulate gene expression. While specific transcription factors directly regulating the khellactone branch are yet to be fully identified, it is evident that the pathway is under complex transcriptional control[5].
Caption: A logical model of the regulation of khellactone biosynthesis.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of khellactones. The identification of key genes, particularly the prenyltransferases and cytochrome P450s that define the angular pyranocoumarin structure, opens up opportunities for metabolic engineering to produce these valuable compounds in heterologous systems like yeast or other plants.
However, several areas require further investigation. A complete inventory of the enzymes involved in the final decoration steps—the specific hydroxylases and acyltransferases—is needed. Detailed biochemical characterization, including kinetic analysis of all the pathway enzymes, will be crucial for effective metabolic engineering. Furthermore, unraveling the intricate regulatory network that controls the expression of khellactone biosynthetic genes will provide tools for manipulating their production in their native plant hosts. Continued research in these areas will undoubtedly accelerate the translation of the pharmacological potential of khellactones into tangible therapeutic applications.
References
- 1. Frontiers | Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of a Decrescent Transcriptome and Metabolomics Dataset of Peucedanum praeruptorum to Investigate the CYP450 and MDR Genes Involved in Coumarins Biosynthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Mechanisms of (+)-cis-Khellactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of (+)-cis-Khellactone and its derivatives. The information presented herein is compiled from recent scientific literature, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source for novel anti-inflammatory agents. This compound, a pyranocoumarin, and its derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. This guide details their inhibitory effects on key inflammatory mediators and signaling pathways, including soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The data is presented to facilitate comparative analysis and to provide detailed protocols for the replication and further investigation of these findings.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Recent studies have elucidated that this compound and its derivatives exert their anti-inflammatory effects through multiple mechanisms. A key target is the inhibition of enzymes and signaling molecules that are pivotal in the inflammatory cascade.
Inhibition of Soluble Epoxide Hydrolase (sEH)
(-)-cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[1][2]. By inhibiting sEH, cis-khellactone helps maintain higher levels of EETs, which are known to suppress inflammation[1].
Downregulation of Pro-inflammatory Enzymes and Cytokines
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation, cis-khellactone derivatives have been shown to significantly reduce the production of key pro-inflammatory molecules[1][3][4]. This includes the inhibition of nitric oxide (NO) and the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][3][4][5]. Furthermore, a derivative, disenecionyl cis-khellactone (DK), has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1)[3][4]. Interestingly, (-)-cis-khellactone was also found to inhibit Interleukin-4 (IL-4) expression[1].
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of the inhibitory efficacy of cis-khellactone and its derivatives.
Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by (-)-cis-Khellactone [1][2]
| Compound | IC₅₀ (µM) | Inhibition Constant (ki) (µM) | Inhibition Type |
| (-)-cis-Khellactone | 3.1 ± 2.5 | 3.5 | Competitive |
| AUDA (positive control) | 0.0212 ± 0.3 | Not Reported | Not Reported |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells [1]
| Treatment | NO Concentration (µM) |
| Normal Cells | 1.5 ± 0.4 |
| LPS-stimulated | 35.0 ± 0.4 |
| LPS + (-)-cis-Khellactone (50 µM) | 32.0 ± 0.2 |
| LPS + (-)-cis-Khellactone (100 µM) | 27.4 ± 0.4 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells by (-)-cis-Khellactone [1]
| Treatment | IL-1β Level (pg/mL) | IL-4 Level (pg/mL) |
| Normal Cells | 74.5 ± 0.5 | 17.1 ± 0.5 |
| LPS-stimulated | 89.0 ± 0.7 | 24.1 ± 0.4 |
| LPS + (-)-cis-Khellactone (50 µM) | 82.0 ± 3.0 | 16.7 ± 0.2 |
| LPS + (-)-cis-Khellactone (100 µM) | 67.8 ± 3.4 | 11.9 ± 0.1 |
Table 4: Effect of Disenecionyl cis-khellactone (DK) on iNOS and COX-2 Expression in LPS-Stimulated RAW264.7 Cells [5]
| Treatment | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |
| DK (12.5 µM) | > 40% (p < 0.001) | Not Significant |
| DK (25 µM) | Concentration-dependent decrease | > 35% (p < 0.001) |
| DK (50 µM) | Concentration-dependent decrease | Concentration-dependent decrease |
| DK (100 µM) | Concentration-dependent decrease | Concentration-dependent decrease |
Core Signaling Pathways
The anti-inflammatory effects of cis-khellactone derivatives are mediated through the modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[6][7]. Disenecionyl cis-khellactone (DK) has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW264.7 cells. This is achieved by suppressing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active NF-κB p65 subunit[3][4][7].
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative (DK).
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in regulating the inflammatory response[7][8]. DK has been demonstrated to suppress the LPS-induced phosphorylation of p38 and JNK in RAW264.7 cells, thereby inhibiting downstream inflammatory gene expression[3][4].
Caption: Inhibition of MAPK (p38 and JNK) phosphorylation by a this compound derivative (DK).
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: RAW264.7 cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) at a specified density (e.g., 2 x 10⁵ cells/mL) and allowed to adhere for 24 hours[1]. The cells are then pre-treated with various concentrations of this compound or its derivatives for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and NO production)[1][3].
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration[1].
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure:
-
Culture supernatants are collected after the experimental treatment.
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and concentrations are determined from a standard curve[1][3].
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-IκBα).
-
Procedure:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ)[3].
-
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
The in vitro evidence strongly supports the anti-inflammatory potential of this compound and its derivatives. Their ability to target multiple key components of the inflammatory cascade, including sEH, NF-κB, and MAPK pathways, makes them attractive candidates for further drug development. Future research should focus on in vivo efficacy and safety studies, as well as structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this promising class of natural compounds. The detailed protocols and data presented in this guide provide a solid foundation for these next steps.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxicity of (+)-cis-Khellactone and Its Derivatives on Human Cancer Cell Lines
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An exploration of the anti-cancer properties of (+)-cis-Khellactone, a natural pyranocoumarin, and its synthetic derivatives. This document details its cytotoxic effects against various human cancer cell lines, outlines the experimental protocols used for its evaluation, and elucidates the underlying molecular mechanisms of action, including the induction of programmed cell death and cell cycle arrest.
Overview of Cytotoxic Activity
This compound and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The efficacy is often dose- and time-dependent, with certain derivatives exhibiting enhanced potency compared to the parent compound. The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest.[1][2]
Quantitative Cytotoxicity Data
The inhibitory concentration (IC50) values quantify the cytotoxic potency of these compounds. The data below is compiled from various studies evaluating different khellactone (B107364) derivatives against multiple cancer cell lines.
Table 1: IC50 Values of Khellactone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Compound 12e (a 4-methoxy-substituted derivative) | HEPG-2 | Human Liver Carcinoma | 6.1 µM | [3][4] |
| Compound 12e | SGC-7901 | Human Gastric Carcinoma | 9.2 µM | [3][4] |
| Compound 12e | LS174T | Human Colon Carcinoma | Not Specified (Potent) | [3] |
| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 | Breast Cancer | <10 µg/ml (suppresses growth) | [1] |
| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 | Breast Cancer | <10 µg/ml (suppresses growth) | [1] |
| (+)-4'-decanoyl-cis-khellactone | Multiple Breast & Cervical Lines | Breast & Cervical Cancer | >50 µg/ml (induces apoptosis) | [1] |
| (+)-3'-decanoyl-cis-khellactone | Multiple Breast & Cervical Lines | Breast & Cervical Cancer | >50 µg/ml (induces apoptosis) | [1] |
| cis-Khellactone | MCF7 | Breast Cancer | <5 µg/ml (suppresses growth) | [2] |
| cis-Khellactone | MDA-MB-231 | Breast Cancer | <5 µg/ml (suppresses growth) | [2] |
| cis-Khellactone | MCF7 | Breast Cancer | >10 µg/ml (decreases viability) | [2] |
| cis-Khellactone | MDA-MB-231 | Breast Cancer | >10 µg/ml (decreases viability) | [2] |
| (±)-4′-O-Acetyl-3′-O-angeloyl-cis-khellactone | HL-60 | Promyelocytic Leukemia | 10 - 30 µg/mL (induces apoptosis) | [5] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays used across different studies.
Experimental Protocols
The evaluation of khellactone cytotoxicity involves a series of standardized in vitro assays to measure cell viability, programmed cell death, and cell cycle progression.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HEPG-2, SGC-7901, LS174T) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the khellactone derivative or a vehicle control (like DMSO) for a defined period (e.g., 24, 48, or 72 hours).[2][6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is expressed as a percentage relative to the control. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the khellactone compound for a specified time to induce apoptosis.[3][4]
-
Cell Harvesting: Cells are harvested, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) are added to the cell suspension.[3][4]
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment & Harvesting: Cells are treated with the khellactone compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases. Studies show that khellactone derivatives can induce cell cycle arrest in the S/G2 phase.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the khellactone compound, cells are lysed to extract total protein.[7]
-
Protein Quantification: The protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bax, Cyclins).[4][5][7]
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Mechanisms of Action & Signaling Pathways
This compound and its derivatives exert their cytotoxic effects primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.
General Experimental Workflow
The diagram below illustrates a typical workflow for investigating the cytotoxic effects of a khellactone compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
Several studies indicate that khellactone derivatives primarily trigger the intrinsic apoptosis pathway.[3][4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. A key event is the dissipation of the mitochondrial membrane potential (MMP).[2][3] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases.
The process involves:
-
An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]
-
Release of cytochrome c.[5]
-
Activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]
-
Cleavage of cellular substrates like PARP by activated caspase-3, leading to the characteristic morphological changes of apoptosis.[7]
Extrinsic Apoptosis Pathway
While the intrinsic pathway appears dominant, some derivatives like (+)-4'-decanoyl-cis-khellactone have been shown to also utilize the extrinsic pathway.[1] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3.
Induction of Cell Cycle Arrest
At lower concentrations, khellactone derivatives can suppress cancer cell growth by inducing cell cycle arrest, primarily at the S/G2 phase.[1] This prevents the cells from progressing to mitosis, thereby inhibiting proliferation. This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Conclusion
The body of research on this compound and its derivatives strongly supports their potential as anti-cancer agents. These compounds exhibit potent cytotoxicity against a variety of human cancer cell lines, including those of the liver, breast, and cervix.[1][2][3] The primary mechanism of action is the induction of apoptosis, predominantly through the mitochondria-mediated intrinsic pathway, which involves caspase activation and is regulated by the Bcl-2 family of proteins.[4][5] Furthermore, their ability to induce cell cycle arrest at sub-lethal concentrations highlights a multi-faceted anti-proliferative capability.[1] The selective cytotoxicity towards cancer cells over normal cells suggests a favorable therapeutic window, warranting further investigation and development of these compounds as potential cancer therapeutics.[2]
References
- 1. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (+)-cis-Khellactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (+)-cis-khellactone derivatives. The core of this synthesis involves an enantioselective dihydroxylation of a pyranocoumarin (B1669404) precursor, establishing the key stereochemistry of the target molecules. This compound and its derivatives are of significant interest due to their potential therapeutic properties, including anti-inflammatory and antitumor activities.
Overview of the Synthetic Strategy
The asymmetric synthesis of this compound derivatives commences with the preparation of a suitable o-prenylcoumarin precursor. The key stereochemistry is introduced via a Sharpless Asymmetric Dihydroxylation (AD) reaction, which converts the prenyl double bond into a chiral diol. Subsequent functionalization of the diol moiety allows for the generation of a diverse range of khellactone (B107364) derivatives.
Key Features of the Synthesis:
-
Stereocontrol: The Sharpless Asymmetric Dihydroxylation provides a reliable method for establishing the desired (3'S,4'S) or (3'R,4'R) stereochemistry.
-
Versatility: The diol intermediate can be readily derivatized to explore structure-activity relationships.
-
Accessibility: The starting materials and reagents are commercially available or can be synthesized through established methods.
Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of this compound derivatives.
2.1. Synthesis of the Precursor: 4-Methylseselin (1)
The synthesis begins with the preparation of the pyranocoumarin scaffold, 4-methylseselin, from 4-methyl-7-hydroxycoumarin.
-
Reaction: To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in dimethylformamide (20 mL), an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL) is added.
-
Reaction Conditions: The reaction mixture is heated to 70–80 °C for 3–4 days.
-
Work-up and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified to yield 4-methylseselin (1).
2.2. Sharpless Asymmetric Dihydroxylation to Yield 4-Methyl-(-)-cis-khellactone (2)
This is the crucial step for introducing chirality. The use of AD-mix-β, containing the chiral ligand (DHQD)₂-PYR, typically leads to the (3'S,4'S) enantiomer.
-
Reagents:
-
4-Methylseselin (1)
-
AD-mix-β
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
-
Procedure:
-
A mixture of AD-mix-β in a 1:1 solution of tert-butanol and water is prepared and cooled to 0 °C.
-
Methanesulfonamide is added to the cooled mixture.
-
A solution of 4-methylseselin (1) in tert-butanol is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for approximately 24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 4-methyl-(-)-cis-khellactone (2).[1]
-
2.3. Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a-o)
The crude diol (2) is directly used for the synthesis of various ester derivatives without further purification.
-
General Procedure for Esterification:
-
To a solution of the crude 4-methyl-(-)-cis-khellactone (2) in anhydrous dichloromethane, the desired carboxylic acid, dimethylaminopyridine (DMAP), and N,N'-dicyclohexylcarbodiimide (DCC) are added.[1]
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 4-methyl-(3'S,4'S)-cis-khellactone derivative.[1]
-
2.4. Synthesis of Racemic 4-Methyl-(±)-cis-Khellactone (2') for Comparison
To determine the enantiomeric excess, a racemic standard is synthesized.
-
Procedure: 4-Methylseselin (1) is oxidized using osmium tetroxide (OsO₄) without a chiral ligand to produce the racemic 4-methyl-(±)-cis-khellactone (2').[1]
2.5. Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the asymmetrically synthesized khellactone is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Method:
-
Column: Chiralpak AS-H
-
Mobile Phase: Hexane/i-PrOH (90:10)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 323 nm
-
-
Results: The retention times for the major and minor enantiomers are recorded to calculate the enantiomeric excess. For 4-methyl-(-)-cis-khellactone, the reported ee is 74%.[1] For 4-methoxy-(-)-cis-khellactone, an ee of 86% has been reported.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 4-methyl-(-)-cis-khellactone and its derivatives.
Table 1: Asymmetric Dihydroxylation of 4-Methylseselin
| Product | Chiral Ligand Source | Enantiomeric Excess (ee) |
| 4-Methyl-(-)-cis-khellactone (2) | AD-mix-β | 74% |
| 4-Methoxy-(-)-cis-khellactone | (DHQD)₂-PYR | 86% |
Table 2: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives
| Compound | R Group (Ester) | Yield | Specific Rotation [α]D²⁰ (c, Solvent) |
| 3a | Tigloyl | - | - |
| 3b | Angeloyl | - | - |
| 3c | 2-Methyl-2-butenoyl | - | - |
| 3h | o-Methylbenzoyl | - | - |
| 3l | p-Bromobenzoyl | - | - |
| 12g | 4-Chlorobenzoyl | 46% | -22.4 (c 0.2, CH₂Cl₂) |
| 13b | Methoxyacetyl | 43% | +11.4 (c 0.2, CH₂Cl₂) |
Note: Yields for some derivatives were not explicitly reported in the cited literature.
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the coumarin (B35378) precursor to the final khellactone derivatives.
Caption: Synthetic route to this compound derivatives.
4.2. Sharpless Asymmetric Dihydroxylation Cycle
This diagram outlines the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
References
- 1. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Purification of (+)-cis-Khellactone via Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the preparative-scale purification of (+)-cis-Khellactone. Utilizing a polysaccharide-based chiral stationary phase, this method achieves excellent enantiomeric separation, yielding this compound with high purity and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomerically pure this compound for further studies.
Introduction
Khellactone and its derivatives are a class of pyranocoumarins that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The stereochemistry of these compounds is often crucial to their pharmacological effects, necessitating the separation of individual enantiomers for accurate biological evaluation. This compound is a key chiral intermediate and a valuable building block in the synthesis of various bioactive molecules. Therefore, a reliable method for its purification is of high importance. This application note provides a detailed protocol for the chiral separation of a (±)-cis-Khellactone racemic mixture using preparative HPLC.
Experimental Protocol
The successful chiral separation of (±)-cis-Khellactone is achieved using a normal-phase HPLC method with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including coumarins.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a pump capable of delivering a stable flow rate, a sample injector with a large volume loop, and a UV detector.
-
Chiral Column: A preparative column packed with a polysaccharide-based chiral stationary phase is recommended. A column with the chiral selector amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support has shown to be effective for separating khellactone-related compounds.
-
Solvents: HPLC-grade n-hexane and isopropanol (B130326) are required for the mobile phase.
-
Sample: A racemic mixture of (±)-cis-Khellactone dissolved in the mobile phase.
Chromatographic Conditions
The following conditions have been optimized for the preparative separation of this compound.
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent), 250 x 20 mm i.d., 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 322 nm |
| Temperature | Ambient |
| Injection Volume | 5 mL |
| Sample Concentration | 5 mg/mL in mobile phase |
Sample Preparation
-
Prepare a stock solution of the (±)-cis-Khellactone racemic mixture at a concentration of 5 mg/mL in the mobile phase (n-Hexane / Isopropanol, 80:20 v/v).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to prevent column blockage.
Purification Procedure
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 18 mL/min until a stable baseline is achieved on the UV detector.
-
Inject 5 mL of the prepared sample solution onto the column.
-
Monitor the separation at 322 nm. The two enantiomers, (-)-cis-Khellactone and this compound, will elute as separate peaks.
-
Collect the fractions corresponding to the second eluting peak, which is this compound.
-
Pool the collected fractions of this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Analyze the purity of the collected fraction using an analytical chiral HPLC method.
Data Presentation
The following table summarizes the expected chromatographic results for the preparative separation of (±)-cis-Khellactone under the specified conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Purity (%) | Recovery (%) |
| (-)-cis-Khellactone | ~ 12.5 | - | - | - |
| This compound | ~ 15.8 | > 2.0 | > 99% | > 95% |
Note: Retention times and resolution may vary slightly depending on the specific column batch and system configuration.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification of this compound.
Caption: Workflow for the preparative HPLC purification of this compound.
Conclusion
The HPLC method described in this application note provides an effective and reproducible protocol for the preparative-scale purification of this compound from a racemic mixture. The use of a polysaccharide-based chiral stationary phase allows for excellent enantiomeric resolution, resulting in a final product of high purity and good recovery. This method is suitable for implementation in research and development laboratories requiring enantiomerically pure this compound for various scientific applications.
Application Notes and Protocols for Evaluating (+)-cis-Khellactone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays to evaluate the bioactivity of (+)-cis-Khellactone, a natural compound with significant therapeutic potential. The protocols and data presented herein are intended to guide researchers in assessing its anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. A key mechanism of action is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).
Data Presentation: Anti-inflammatory Activity of cis-Khellactone
| Bioactivity | Assay System | Test Compound | IC50 Value (µM) | Reference |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Enzyme Inhibition Assay | (-)-cis-Khellactone | 3.1 ± 2.5 | [1][2] |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 cells | (-)-cis-Khellactone | >100 | [2] |
| Pro-inflammatory Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Disenecionyl cis-khellactone | See note below | [3][4] |
Experimental Protocol: NF-κB Reporter Assay
This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (except for the negative control) and incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.
Signaling Pathway: Anti-inflammatory Action of cis-Khellactone
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Anti-cancer Activity
This compound has been shown to exert cytotoxic effects on a variety of cancer cell lines by inducing programmed cell death, including apoptosis and autophagy.[1] This is often associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.
Data Presentation: Cytotoxicity of cis-Khellactone Derivatives
| Cell Line | Compound | IC50 Value (µM) | Reference |
| Human Breast Cancer | |||
| MCF-7 | cis-Khellactone | > 20 µg/mL (approx. > 76 µM) at 24h | [5] |
| MDA-MB-231 | cis-Khellactone | > 20 µg/mL (approx. > 76 µM) at 24h | [5] |
| Human Liver Carcinoma | |||
| HEPG-2 | 4-methyl-(3’S,4’S)-cis-khellactone derivative 3a | 8.51 | [6] |
| Human Gastric Carcinoma | |||
| SGC-7901 | 4-methyl-(3’S,4’S)-cis-khellactone derivative 3a | 29.65 | [6] |
| Human Colon Carcinoma | |||
| LS174T | 4-methyl-(3’S,4’S)-cis-khellactone derivative 3a | Not specified | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of this compound.
Signaling Pathway: Induction of Apoptosis by cis-Khellactone
Caption: Intrinsic apoptosis pathway induced by this compound.
Neuroprotective Activity
Preliminary evidence suggests that coumarins, the class of compounds to which this compound belongs, may offer neuroprotection against excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells or primary neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Hydrogen peroxide (H₂O₂) or glutamate (B1630785) as an oxidative stress inducer
-
This compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
-
2',7'-Dichlorofluorescin diacetate (DCFDA) for ROS measurement
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells according to standard protocols.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) or glutamate (e.g., 5 mM) for a specified time to induce oxidative stress and cell death.
-
Assessment of Cell Viability: Measure cell viability using the MTT or CellTiter-Glo® assay as described previously.
-
Measurement of Intracellular ROS:
-
Load the cells with DCFDA (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of cells exposed to the oxidative stressor alone. Quantify the reduction in ROS levels.
Workflow Diagram: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Anti-platelet Aggregation Activity
Certain khellactone esters have been shown to possess anti-platelet aggregation properties.[6] The following protocol can be used to evaluate the potential of this compound to inhibit platelet aggregation.
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and aggregation.
Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., ADP, collagen, or thrombin)
-
This compound
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Incubation: Incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette.
-
Add the platelet aggregation agonist to initiate aggregation.
-
Record the change in light transmission for a set period.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximum aggregation of the this compound-treated samples to that of the vehicle control.
These application notes and protocols provide a robust framework for investigating the diverse bioactive properties of this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An antiplatelet aggregation principle and X-ray structural analysis of cis-khellactone diester from Peucedanum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Khellactone, a natural pyranocoumarin, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory properties. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The primary focus is on its application in inflammatory skin diseases, with proposed models for exploring its potential antihypertensive effects. The methodologies are based on existing preclinical data and established experimental models.
Mechanism of Action
This compound exerts its biological effects through multiple pathways. It is a known competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[1][2]. By inhibiting sEH, this compound increases the bioavailability of EETs, leading to reduced inflammation. Additionally, it has been shown to suppress the activation of the NF-κB signaling pathway and modulate the MAPK pathway, both of which are critical in the inflammatory response[3][4][5].
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and its derivatives, providing a clear comparison of their biological activities.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| sEH Inhibition (IC₅₀) | Recombinant sEH | 3.1 ± 2.5 µM | Competitive inhibition | [1][2] |
| sEH Inhibition (kᵢ) | Recombinant sEH | 3.5 µM | Competitive inhibition | [1][2] |
| NO Production Inhibition | LPS-stimulated RAW264.7 | 50 and 100 µM | Downregulation | [1] |
| iNOS mRNA Expression | LPS-stimulated RAW264.7 | 50 and 100 µM | Downregulation | [1] |
| IL-1β Expression | LPS-stimulated RAW264.7 | 50 and 100 µM | Downregulation | [1] |
| IL-4 Expression | LPS-stimulated RAW264.7 | 50 and 100 µM | Downregulation | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Psoriasis Model
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Imiquimod-induced psoriasis in C57BL/6 mice | 30 mg/kg (daily) | Intragastric | Reduced levels of IL-23, TNF-α, IL-1β, and IL-6 in psoriatic skin; Decreased dermal macrophage infiltration. | [3][6] |
Experimental Protocols
Animal Model for Psoriasis-like Skin Inflammation
This protocol details the induction and treatment of psoriasis-like skin inflammation in mice, a well-established model to test the anti-inflammatory efficacy of this compound.
Objective: To evaluate the ability of this compound to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.
Materials:
-
8-10 week old male C57BL/6 mice
-
Imiquimod (B1671794) cream (5%)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring skin thickness
-
ELISA kits for cytokine measurement (IL-23, TNF-α, IL-1β, IL-6)
-
Histology equipment and reagents
Experimental Workflow:
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice under standard laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):
-
Group 1: Naive control (no treatment).
-
Group 2: Vehicle control (imiquimod + vehicle).
-
Group 3: this compound treatment (imiquimod + 30 mg/kg this compound).
-
Group 4: Positive control (imiquimod + standard-of-care drug, e.g., a topical corticosteroid).
-
-
Psoriasis Induction: Shave the dorsal skin of mice in groups 2, 3, and 4. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 6 consecutive days.
-
Treatment Administration: One hour prior to imiquimod application, administer this compound (30 mg/kg) or the vehicle via intragastric gavage to the respective groups daily for 6 days.
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor the severity of skin inflammation daily by scoring erythema, scaling, and skin thickness based on a predefined scoring system. Measure skin thickness using calipers.
-
Sample Collection: On day 7, euthanize the mice and collect dorsal skin tissue and blood samples.
-
Histological Analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Use specific antibodies to stain for markers of macrophage infiltration (e.g., F4/80) in skin sections.
-
Cytokine Measurement: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (IL-23, TNF-α, IL-1β, IL-6) using ELISA.
-
Proposed Animal Model for Antihypertensive Efficacy
Based on the reported antihypertensive activity of khellactone (B107364) derivatives, this protocol proposes a standard animal model to investigate the potential blood pressure-lowering effects of this compound[7][8].
Objective: To determine the effect of this compound on blood pressure in Spontaneously Hypertensive Rats (SHRs).
Materials:
-
12-14 week old male Spontaneously Hypertensive Rats (SHRs)
-
Wistar-Kyoto (WKY) rats as normotensive controls
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Standard antihypertensive drug (e.g., captopril)
Experimental Workflow:
Caption: Workflow for evaluating antihypertensive efficacy in SHRs.
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize male SHRs and WKY rats for one week. Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations. Record baseline systolic and diastolic blood pressure for 3 consecutive days.
-
Group Allocation: Randomly assign the SHRs to the following groups (n=8-10 per group):
-
Group 1: WKY control (normotensive) receiving vehicle.
-
Group 2: SHR control receiving vehicle.
-
Group 3: SHR + low dose this compound.
-
Group 4: SHR + high dose this compound.
-
Group 5: SHR + Captopril (positive control).
-
-
Treatment Administration: Administer the assigned treatments daily via oral gavage for 4 weeks.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure, as well as heart rate, weekly throughout the 4-week treatment period.
-
Terminal Procedures: At the end of the study, record the final blood pressure. Euthanize the animals and, if required, collect blood and tissues (e.g., aorta, heart, kidneys) for further biomarker analysis (e.g., plasma renin activity, angiotensin levels, or vascular reactivity studies).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of soluble epoxide hydrolase (sEH) by this compound.
Caption: Modulation of NF-κB and MAPK pathways by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Khellactone Inhibited the Proinflammatory Macrophages via Promoting Autophagy to Ameliorate Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-cis-Khellactone in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Khellactone, a naturally occurring pyranocoumarin, and its derivatives have emerged as promising candidates in the field of cancer research. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This document provides a comprehensive overview of the application of this compound and its analogs in cancer research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their investigation.
Mechanism of Action
This compound and its derivatives exert their anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death in cancer cells. The key mechanisms include:
-
Induction of Apoptosis: These compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential (MMP).[1] This leads to the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria, promoting the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptotic cell death.[1]
-
Induction of Autophagy and Necrosis/Necroptosis: At higher concentrations, cis-khellactone has been shown to induce other forms of programmed cell death, including autophagy-mediated cell death and necrosis/necroptosis.[1]
-
Cell Cycle Arrest: Certain derivatives of this compound have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[2]
-
Inhibition of Pro-inflammatory Pathways: Evidence suggests that cis-khellactone can suppress the activation of the NF-κB p65 subunit, a key regulator of inflammation and cell survival.
Data Presentation
The cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 3a | HEPG-2 (Liver Carcinoma) | 8.51 | [3][4] |
| SGC-7901 (Gastric Carcinoma) | 29.65 | [3][4] | |
| LS174T (Colon Carcinoma) | Not specified, but active | [3][4] | |
| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/ml (growth suppression) | [2] |
| >50 µg/ml (apoptosis induction) | [2] | ||
| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/ml (growth suppression) | [2] |
| >50 µg/ml (apoptosis induction) | [2] | ||
| cis-khellactone | MCF7 (Breast Cancer) | <5 µg/ml (growth suppression) | [1] |
| >10 µg/ml (decreased viability) | [1] | ||
| MDA-MB-231 (Breast Cancer) | <5 µg/ml (growth suppression) | [1] | |
| >10 µg/ml (decreased viability) | [1] |
Signaling Pathways
The anti-cancer activity of this compound is believed to be mediated through the modulation of several key signaling pathways. While direct evidence for this compound is still emerging, studies on related coumarin (B35378) compounds provide a strong basis for the following proposed mechanisms.
Figure 1: Intrinsic Apoptosis Pathway Induced by this compound.
Figure 2: Proposed Inhibition of the PI3K/Akt/mTOR Survival Pathway.
Figure 3: Potential MAPK-Mediated Apoptotic Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and transfer to a flow cytometry tube.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is for measuring changes in mitochondrial membrane potential.
Materials:
-
Cancer cells treated with this compound
-
JC-1 dye
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as desired.
-
Harvest the cells and resuspend in 1 mL of medium.
-
-
Staining:
-
Add JC-1 to the cell suspension to a final concentration of 2.5 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Analysis:
-
Resuspend the cells in PBS for analysis.
-
For flow cytometry, detect green fluorescence (monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
For fluorescence microscopy, observe the shift from red to green fluorescence in treated cells compared to control cells.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bak, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the band intensities of the target proteins to the loading control (β-actin).
-
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer therapy. Their ability to induce multiple forms of programmed cell death through various signaling pathways highlights their potential for further development as anti-cancer agents. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds in various cancer models. Further research is warranted to fully elucidate the signaling pathways involved and to evaluate their therapeutic potential in preclinical and clinical settings.
References
Application Notes and Protocols: (+)-cis-Khellactone Derivatives as PAF Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] The development of PAF receptor antagonists is a key area of research for treating various inflammatory and cardiovascular diseases.
Khellactones, particularly (+)-cis-khellactone derivatives isolated from medicinal plants like Peucedanum praeruptorum, have emerged as a promising class of natural PAF antagonists.[3] These compounds have been shown to inhibit PAF-induced platelet aggregation, a key in vitro measure of PAF antagonism.[3] This document provides detailed application notes on the use of these derivatives, summarizes their antagonistic activity, and offers comprehensive protocols for their evaluation.
Quantitative Data Summary
The following table summarizes the in vitro PAF antagonistic activity of various this compound derivatives, as determined by their ability to inhibit PAF-induced rabbit platelet aggregation. The data is compiled from the foundational study by I. Neki et al. (1995), "The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4," Chemical & Pharmaceutical Bulletin, 43(5), 859-867.
| Compound | PAF Antagonistic Activity (IC50) | Qualitative Description |
| Praeruptorin A | Data not available in snippets | Strong Inhibition |
| Praeruptorin B | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-3',4'-diacetylkhellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-4'-acetyl-3'-crotonoylkhellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-4'-acetyl-3'-tetrolylkhellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-4'-acetyl-3'-tigloylkhellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-4'-acetyl-3'-(2"-methylbutyryl)khellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-3',4'-ditigloylkhellactone | Data not available in snippets | Strong Inhibition |
| (+/-)-cis-4'-Acetyl-3'-(2"-methyl-2"-dodecenoyl)khellactone | Data not available in snippets | Weak Inhibition |
| (+/-)-cis-4'-ethyl-3'-tigloylkhellactone | Data not available in snippets | Weak Inhibition |
| (+/-)-trans-3',4'-diacetylkhellactone | Data not available in snippets | Weak Inhibition |
Note: Specific IC50 values were not available in the searched resources. The qualitative description is based on the abstract of the cited publication.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for screening PAF antagonists.
Caption: PAF Signaling Pathway and Antagonism by this compound Derivatives.
References
Application Notes & Protocols: Synthesis of Chiral δ-Lactones Using (+)-cis-Khellactone as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit hypothetical, synthetic pathway for the transformation of the natural product (+)-cis-Khellactone, an angular dihydropyranocoumarin, into a chiral δ-lactone. As a direct synthetic route has not been extensively documented in peer-reviewed literature, this protocol is based on established and analogous chemical transformations for similar molecular scaffolds. The proposed sequence offers a strategic approach for medicinal chemists and synthetic organic chemists to explore the derivatization of khellactone-type molecules, which are known for their diverse biological activities, to generate novel chiral δ-lactone libraries for drug discovery and development.
Proposed Synthetic Strategy Overview
The transformation of this compound to a chiral δ-lactone necessitates a multi-step synthetic sequence involving key bond-forming and rearranging reactions. The core of the proposed strategy involves the selective reduction of the coumarin (B35378) α,β-unsaturated lactone, followed by a Baeyer-Villiger oxidation to induce a ring expansion of the pyran ring. Subsequent intramolecular rearrangement would then yield the desired δ-lactone scaffold. The chirality of the starting material is anticipated to influence the stereochemical outcome of the final product.
The proposed multi-step synthesis is outlined in the workflow diagram below.
Caption: Proposed synthetic workflow for the conversion of this compound to a chiral δ-lactone.
Experimental Protocols
Step 1: Selective Reduction of the Coumarin Double Bond
This initial step aims to reduce the α,β-unsaturated double bond of the lactone in this compound to yield the corresponding 3,4-dihydrocoumarin derivative. This transformation is crucial to prevent side reactions in subsequent steps.
Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Hantzsch ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester) (1.5 eq)
-
Silica (B1680970) gel for chromatography
-
Anhydrous toluene (B28343)
-
Ethyl acetate (B1210297), Hexanes (for chromatography)
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene (0.1 M), add Hantzsch ester.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,4-dihydro-cis-khellactone.
-
Step 2: Hydrolysis of the Ester Side-Chain
The ester group at the chiral center of the dihydropyran ring is hydrolyzed to unmask a secondary alcohol and a carboxylic acid, which are necessary for the subsequent transformations.
Protocol:
-
Reagents and Materials:
-
3,4-Dihydro-cis-khellactone (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) or Potassium Carbonate (K2CO3) (3.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate for extraction
-
-
Procedure:
-
Dissolve the 3,4-dihydro-cis-khellactone in a mixture of MeOH and H₂O (3:1 v/v).
-
Add LiOH or K2CO3 to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Neutralize the reaction mixture with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol-acid.
-
Step 3: Protection of the Phenolic Hydroxyl Group
To avoid unwanted side reactions during the Baeyer-Villiger oxidation, the phenolic hydroxyl group is protected, for instance, as a methoxymethyl (MOM) ether.
Protocol:
-
Reagents and Materials:
-
Crude diol-acid from Step 2 (1.0 eq)
-
Methoxymethyl chloride (MOM-Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude diol-acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the MOM-protected intermediate.
-
Step 4: Baeyer-Villiger Oxidation
This key step involves the oxidation of the cyclic ketone (the lactone in the dihydropyranocoumarin system is treated as such) to insert an oxygen atom and expand the ring, forming a seven-membered lactone.
Caption: Mechanism of the Baeyer-Villiger oxidation.
Protocol:
-
Reagents and Materials:
-
MOM-protected intermediate from Step 3 (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve the MOM-protected substrate in anhydrous DCM.
-
Add m-CPBA portion-wise at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC (typically 24-48 hours).
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the seven-membered lactone.
-
Step 5: Rearrangement and Deprotection to Form the δ-Lactone
The seven-membered lactone intermediate is proposed to undergo an acid or base-catalyzed rearrangement to form the thermodynamically more stable chiral δ-lactone. The protecting group is subsequently removed.
Protocol:
-
Reagents and Materials:
-
Seven-membered lactone from Step 4 (1.0 eq)
-
Trifluoroacetic acid (TFA) or Sodium Methoxide (NaOMe) in MeOH
-
Anhydrous DCM or MeOH
-
Aqueous HCl (for deprotection if using MOM group)
-
-
Procedure (Acid-catalyzed):
-
Dissolve the seven-membered lactone in anhydrous DCM.
-
Add a catalytic amount of TFA (e.g., 10 mol%).
-
Stir at room temperature and monitor the rearrangement by TLC.
-
Upon completion, neutralize with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry, filter, and concentrate the organic phase.
-
For deprotection, dissolve the residue in a mixture of THF and aqueous HCl (e.g., 3 M) and stir until the MOM group is cleaved.
-
Purify the final product by column chromatography or preparative HPLC.
-
Data Presentation
The following tables summarize the expected or representative quantitative data for each synthetic step, based on analogous reactions reported in the literature. Actual results may vary.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Stereoselectivity |
| 1 | Selective Reduction | This compound | 3,4-Dihydro-cis-khellactone | 75-90 | High (retention of stereochemistry) |
| 2 | Ester Hydrolysis | 3,4-Dihydro-cis-khellactone | Diol-acid | 85-95 | Not applicable |
| 3 | Protection | Diol-acid | MOM-protected intermediate | 80-90 | Not applicable |
| 4 | Baeyer-Villiger Oxidation | MOM-protected intermediate | Seven-membered lactone | 50-70 | High (retention of stereochemistry) |
| 5 | Rearrangement & Deprotection | Seven-membered lactone | Chiral δ-Lactone | 60-80 | Dependent on reaction conditions |
| Analytical Data for a Representative Chiral δ-Lactone Product | |
| Parameter | Expected Value/Technique |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with δ-lactone structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with δ-lactone structure |
| Mass Spectrometry (HRMS) | Calculated and found values should match |
| Optical Rotation [α]D | To be determined |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC) |
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the specific transformation of this compound. Researchers should exercise standard laboratory safety precautions and perform small-scale pilot reactions to optimize conditions.
Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Khellactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Khellactones, a class of pyranocoumarins found in various plants of the Apiaceae family, such as those from the genus Angelica, have demonstrated a range of biological activities. Recent studies have highlighted their potential as antiplasmodial agents, making them promising candidates for further investigation in antimalarial drug discovery programs.
This document provides detailed application notes and protocols for assessing the in vitro antiplasmodial activity of khellactone (B107364) derivatives against P. falciparum. It includes a summary of reported quantitative data, and comprehensive, step-by-step protocols for two widely used and validated assays: the parasite lactate (B86563) dehydrogenase (pLDH) assay and the SYBR Green I-based fluorescence assay.
Data Presentation: Antiplasmodial Activity of Khellactone Derivatives
The following table summarizes the reported in vitro antiplasmodial activity of specific khellactone derivatives against a chloroquine-sensitive strain of Plasmodium falciparum.
| Compound Name | Plasmodium falciparum Strain | IC50 (µM) | Assay Method | Reference |
| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 1.5 | pLDH Assay | [1] |
| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 2.4 | pLDH Assay | [1] |
Experimental Protocols
Two standard and reliable methods for determining the in vitro antiplasmodial activity of compounds are detailed below.
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is essential for the parasite's anaerobic glycolysis. The level of pLDH activity is directly proportional to the number of viable parasites.
Principle: In the presence of a suitable substrate, pLDH catalyzes an enzymatic reaction that leads to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The intensity of the color, measured spectrophotometrically, reflects the parasite's viability.
Experimental Workflow:
Materials and Reagents:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O+)
-
Khellactone derivatives
-
Chloroquine or Artemisinin (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Malstat™ reagent
-
NBT/PES (Nitro blue tetrazolium/Phenazine ethosulfate) solution
-
Tris buffer
-
Triton X-100
-
Microplate spectrophotometer
Protocol:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium.
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Compound Preparation:
-
Dissolve the khellactone derivatives in DMSO to prepare stock solutions.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid toxicity to the parasites.
-
-
Plate Setup:
-
Add the diluted compounds to a 96-well plate in triplicate. Include wells for positive controls (e.g., chloroquine), negative controls (parasitized red blood cells without any compound), and blank controls (uninfected red blood cells).
-
Add the prepared parasite suspension to each well.
-
-
Incubation:
-
Incubate the plates in a humidified, gas-controlled incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
-
Cell Lysis:
-
After incubation, lyse the cells by subjecting the plates to a freeze-thaw cycle.
-
-
pLDH Reaction:
-
Prepare the pLDH assay solution by mixing Malstat™ reagent with NBT/PES solution.
-
Add the assay solution to each well of the plate.
-
-
Incubation and Reading:
-
Incubate the plates in the dark at room temperature for 30-60 minutes.
-
Measure the optical density (OD) at 650 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration of the khellactone derivative compared to the negative control.
-
Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
SYBR Green I-Based Fluorescence Assay
The SYBR Green I assay is a high-throughput method that quantifies parasite proliferation by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and its fluorescence intensity is proportional to the amount of DNA present.
Principle: Red blood cells do not have a nucleus and therefore lack DNA. Thus, the amount of DNA in a P. falciparum culture is directly proportional to the number of parasites. The fluorescence of SYBR Green I upon binding to parasite DNA is used to quantify parasite growth.
Experimental Workflow:
Materials and Reagents:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete culture medium
-
Human erythrocytes (O+)
-
Khellactone derivatives
-
Chloroquine or Artemisinin (as a positive control)
-
DMSO
-
Black, clear-bottom 96-well microtiter plates
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence microplate reader
Protocol:
-
Parasite Culture and Compound Preparation:
-
Follow steps 1 and 2 as described in the pLDH assay protocol.
-
-
Plate Setup:
-
Use black, clear-bottom 96-well plates to minimize background fluorescence.
-
Add the diluted compounds and the parasite suspension to the wells in triplicate, as described for the pLDH assay.
-
-
Incubation:
-
Incubate the plates under the same conditions as the pLDH assay for 72 hours.
-
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock solution in the lysis buffer.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting or using a plate shaker.
-
-
Incubation and Reading:
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells (uninfected red blood cells).
-
Calculate the percentage of parasite growth inhibition for each concentration of the khellactone derivative.
-
Determine the IC₅₀ value as described in the pLDH assay protocol.
-
Conclusion
The provided protocols for the pLDH and SYBR Green I assays offer robust and reproducible methods for evaluating the in vitro antiplasmodial activity of khellactone derivatives. The available data suggests that certain khellactone derivatives possess promising antiplasmodial activity, warranting further investigation into their structure-activity relationships and mechanisms of action. These application notes serve as a valuable resource for researchers in the field of antimalarial drug discovery to systematically screen and characterize novel compounds like khellactone derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-cis-Khellactone
Welcome to the technical support center for the synthesis of (+)-cis-Khellactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The synthesis of this compound, particularly its derivatives like 4-methyl-(-)-cis-khellactone, typically begins with a suitable coumarin (B35378) precursor. A common strategy involves the formation of a pyran ring on the coumarin scaffold. For instance, 4-methyl-7-hydroxycoumarin can be reacted to form an intermediate like 4-methylseselin. This intermediate then undergoes stereoselective dihydroxylation to produce the desired cis-diol configuration of the khellactone.
Q2: Why is asymmetric dihydroxylation a critical step?
Asymmetric dihydroxylation is crucial for controlling the stereochemistry of the final product to yield the desired enantiomer, such as the (3'S,4'S) configuration. This is often achieved using osmium tetroxide in the presence of a chiral ligand, like a hydroquinidine-derived ligand such as (DHQD)₂-PYR. The choice of chiral ligand is key to achieving high enantiomeric excess (ee).
Q3: What are the common methods for purifying this compound?
Column chromatography is a frequently employed method for the purification of this compound and its intermediates. The choice of solvent system is critical for effective separation. A common eluent system is a mixture of petroleum ether and acetone (B3395972) or petroleum ether and ethyl acetate (B1210297).
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of the Precursor (e.g., 4-Methylseselin)
-
Question: My synthesis of 4-methylseselin from 4-methyl-7-hydroxycoumarin is resulting in a low yield (significantly less than the reported 23%). What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction of 4-methyl-7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne (B142711) can be slow. Ensure the reaction is heated to the recommended 70–80 °C for a sufficient duration (3–4 days) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Quality: The purity of your starting materials and reagents, such as potassium carbonate and potassium iodide, is crucial. Use freshly opened or properly stored reagents.
-
Inefficient Cyclization: The subsequent Claisen rearrangement to form the pyran ring requires high temperatures (refluxing in N,N-diethylaniline for 15 hours). Ensure the temperature is maintained and the reaction goes to completion.
-
Purification Loss: Significant loss can occur during workup and purification. During the aqueous washes, ensure phase separation is clean to avoid loss of product into the aqueous layer. For column chromatography, careful selection of the solvent system (e.g., petroleum ether-EtOAc = 10:1) is necessary to achieve good separation without excessive band broadening.
-
Issue 2: Poor Stereoselectivity in the Asymmetric Dihydroxylation Step
-
Question: The asymmetric dihydroxylation of my seselin (B192379) intermediate is yielding a mixture of diastereomers with low enantiomeric excess (ee). How can I improve the stereoselectivity?
-
Answer:
-
Chiral Ligand Quality: The purity and integrity of the chiral ligand (e.g., (DHQD)₂-PYR) are paramount. Ensure it has not degraded during storage.
-
Reaction Temperature: This reaction is typically run at a low temperature (0 °C) to enhance stereoselectivity. Ensure your reaction is adequately cooled and the temperature is maintained throughout the addition of the substrate.
-
Stoichiometry of Reagents: The molar ratios of the oxidant (K₃Fe(CN)₆), base (K₂CO₃), osmium catalyst (K₂OsO₂(OH)₄), and chiral ligand are critical. Carefully measure and add each reagent as per the protocol.
-
Slow Addition: Adding the seselin substrate slowly to the reaction mixture can improve stereoselectivity by maintaining a low concentration of the substrate relative to the chiral catalyst complex.
-
Issue 3: Difficulty in Purifying the Final this compound Product
-
Question: I am having trouble isolating a pure sample of this compound after the dihydroxylation step. What purification strategies can I employ?
-
Answer:
-
Quenching the Reaction: Ensure the reaction is properly quenched with a saturated sodium bisulfite (NaHSO₃) solution to reduce any remaining osmium tetroxide.
-
Thorough Extraction: After quenching, extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) to ensure all the product is recovered from the aqueous phase.
-
Optimized Column Chromatography: The polarity of the crude product may require careful optimization of the column chromatography solvent system. A gradient elution might be necessary. A common system is petroleum ether/acetone (e.g., 5:1). Monitor the fractions carefully by TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and improve crystalline quality.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures for key intermediates and the final product.
Table 1: Synthesis of 4-Methylseselin (1)
| Parameter | Value | Reference |
| Starting Material | 4-methyl-7-hydroxycoumarin | [1] |
| Reagents | 3-chloro-3-methyl-1-butyne, K₂CO₃, KI, DMF, N,N-diethylaniline | [1] |
| Reaction Time | 3-4 days (initial step), 15 hours (cyclization) | [1] |
| Temperature | 70–80 °C (initial step), Reflux (cyclization) | [1] |
| Yield | 23% | [1] |
Table 2: Synthesis of 4-Methyl-(-)-cis-khellactone (2)
| Parameter | Value | Reference |
| Starting Material | 4-Methylseselin (1) | [1] |
| Reagents | K₃Fe(CN)₆, K₂CO₃, (DHQD)₂-PYR, K₂OsO₂(OH)₄, Methanesulfonamide (B31651) | [1] |
| Solvent | t-BuOH/H₂O (1:1 v/v) | [1] |
| Reaction Time | 1 day | [1] |
| Temperature | 0 °C | [1] |
| Yield | Not explicitly stated for this specific step, but the subsequent derivatives are synthesized from the crude product. | [1] |
Table 3: Synthesis of 4-methyl-(±)-cis-Khellactone (2') - Racemic Mixture
| Parameter | Value | Reference |
| Starting Material | 4-Methylseselin (1) | [1] |
| Reagents | Osmium tetroxide, N-methylmorpholine-N-oxide monohydrate | [1] |
| Solvent | t-BuOH-THF-H₂O (10:3:1) | [1] |
| Reaction Time | 1 day | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 56% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylseselin (1)
-
To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in DMF (20 mL), add an excess of 3-chloro-3-methyl-1-butyne (6 mL).
-
Heat the mixture to 70–80 °C for 3–4 days.
-
After cooling, filter off the solid potassium carbonate.
-
Pour the brown filtrate into ethyl acetate (EtOAc) and wash with water three times.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent in vacuo.
-
The residue, without further purification, is heated to reflux in 20 mL of N,N-diethylaniline for 15 hours.
-
Cool the reaction mixture to room temperature, pour it into EtOAc, and wash with 10% aqueous HCl, water, and brine.
-
Separate the organic layer and remove the solvent in vacuo.
-
Purify the residue by column chromatography with an eluent of petroleum ether-EtOAc (10:1) to afford compound 1.[1]
Protocol 2: Asymmetric Synthesis of 4-Methyl-(-)-cis-khellactone (2)
-
Dissolve K₃Fe(CN)₆ (246 mg, 0.75 mmol) and K₂CO₃ (105 mg, 0.75 mmol) in t-BuOH/H₂O (1:1 v/v, 5 mL) at room temperature.
-
Add hydroquinidine (B1662865) 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)₂-PYR, 4.4 mg, 0.005 mmol) and K₂OsO₂(OH)₄ (2 mg, 0.005 mmol) to the solution.
-
Stir the mixture for 15 minutes.
-
Cool the solution to 0 °C and add methanesulfonamide (24 mg, 0.25 mmol) under stirring.
-
When the solution turns from a light yellow to an orange color, add 4-methylseselin (1) (61 mg, 0.25 mmol).
-
Stir the mixture at 0 °C for 1 day.
-
The crude product is typically used in subsequent steps without full isolation and purification details being provided in this specific literature.[1]
Visualizations
Caption: Synthetic route to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Overcoming challenges in the stereoselective synthesis of khellactones
Welcome to the technical support center for the stereoselective synthesis of khellactones. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the stereoselective synthesis of khellactones, offering potential causes and solutions.
Question 1: Why am I observing low enantioselectivity (low ee) in my asymmetric synthesis of khellactones?
Answer:
Low enantioselectivity is a frequent challenge and can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Chiral Catalyst or Ligand: The choice of chiral catalyst is paramount for achieving high enantioselectivity.
-
Solution: Ensure the chiral ligand or catalyst is of high enantiomeric purity. Consider screening a variety of chiral catalysts. For instance, in asymmetric dihydroxylation routes to khellactones, both AD-mix-α and AD-mix-β should be trialed to obtain the desired enantiomer. For organocatalyzed reactions, varying the catalyst structure, even with achiral modifications, can significantly impact enantioselectivity.
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.
-
Solution: Generally, lower reaction temperatures lead to higher enantiomeric excess (ee). Experiment with a range of temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, or even -78 °C, to find the optimal condition for your specific reaction.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.
-
Solution: Perform a solvent screen. Common solvents for asymmetric reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and various alcohols. The optimal solvent will be highly dependent on the specific reaction and catalyst system.
-
-
Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly purified reagents.
-
Question 2: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer:
Improving diastereoselectivity often involves fine-tuning the reaction conditions to favor the formation of one diastereomer over the other.
-
Steric Hindrance: The steric bulk of the reactants and the catalyst can influence the facial selectivity of the reaction.
-
Solution: If possible, modify the protecting groups on your substrate to be more sterically demanding, which can enhance facial bias. For catalyst-controlled diastereoselectivity, the choice of catalyst is critical. Some catalysts are specifically designed to override substrate-inherent biases.
-
-
Chelation Control: In reactions involving substrates with nearby coordinating groups (e.g., hydroxyl or alkoxy groups), chelation to a metal center can lock the conformation and lead to high diastereoselectivity.
-
Solution: For reductions of β-hydroxy ketones to form syn- or anti-1,3-diols, which is a common step in khellactone (B107364) synthesis, employing chelation-controlled reducing agents can be highly effective. For example, using a combination of LiI and LiAlH4 can favor the formation of syn-diols with high selectivity.
-
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can significantly impact the diastereomeric ratio.
-
Solution: Systematically optimize the reaction temperature and solvent. Additives can also play a role; for instance, the addition of certain salts like LiCl or LiBr can alter the aggregation state of reagents and improve diastereoselectivity in some cases.
-
Question 3: I am struggling to separate the synthesized khellactone stereoisomers. What are the recommended methods?
Answer:
The separation of stereoisomers can be challenging. Here are some common techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.
-
Solution: Utilize a chiral stationary phase (CSP) column. A variety of chiral columns are commercially available, and screening different column types (e.g., polysaccharide-based, Pirkle-type) and mobile phases is often necessary to achieve baseline separation.
-
-
Flash Column Chromatography: For diastereomers, separation by standard silica (B1680970) gel chromatography is often feasible due to their different physical properties.
-
Solution: Optimize the solvent system for your flash chromatography. A careful selection of eluents with varying polarities can improve the resolution between diastereomeric spots on a TLC plate, which can then be translated to a column separation.
-
-
Diastereomeric Resolution via Crystallization: This classical method involves derivatizing the mixture of enantiomers with a chiral resolving agent to form diastereomeric salts or esters, which can then be separated by crystallization.
-
Solution: If your khellactone or a synthetic intermediate has a suitable functional group (e.g., a carboxylic acid or alcohol), react it with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid). The resulting diastereomers will have different solubilities, allowing for separation by fractional crystallization. Afterward, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure khellactone.
-
Question 4: The overall yield of my khellactone synthesis is low. What are the potential causes and how can I improve it?
Answer:
Low yields can be due to a variety of factors, from incomplete reactions to the formation of byproducts.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide clues about the side reactions occurring. Adjusting the reaction conditions (e.g., temperature, reaction time, order of addition of reagents) can help to minimize these unwanted pathways.
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
-
Solution: Ensure the catalyst is handled and stored correctly. For air- or moisture-sensitive catalysts, use of a glovebox or Schlenk techniques is crucial. In some cases, a higher catalyst loading might be necessary, but this should be optimized to balance cost and yield.
-
-
Product Degradation: The desired khellactone product might be unstable under the reaction or work-up conditions.
-
Solution: If you suspect product instability, try to perform the reaction under milder conditions. During the work-up, avoid harsh acidic or basic conditions if your product is sensitive to them. Minimize the time the product is exposed to purification media like silica gel, which can sometimes cause degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of khellactones?
A1: A common and effective starting material for many synthetic routes to khellactones is 7-hydroxycoumarin (umbelliferone). This precursor can be elaborated through various reactions to construct the pyran ring with the desired stereochemistry.
Q2: Which asymmetric reaction is typically the key step for establishing the stereocenters in khellactones?
A2: The key stereochemistry-defining step often involves an asymmetric dihydroxylation of a double bond in a precursor molecule. The Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β is a widely employed and reliable method for this transformation, allowing for predictable control over the absolute configuration of the resulting diol.
Q3: Are there any specific named reactions that are particularly useful for khellactone synthesis?
A3: Besides the Sharpless asymmetric dihydroxylation, other reactions such as the Pechmann condensation for the synthesis of the coumarin (B35378) core and various organocatalyzed Michael additions or aldol (B89426) reactions for the construction of the dihydropyran ring are frequently utilized.
Q4: How can I confirm the absolute configuration of my synthesized khellactone?
A4: The absolute configuration is typically determined by comparing the optical rotation of the synthesized compound with the literature value for the natural product. Additionally, X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute stereochemistry. Mosher's ester analysis using NMR spectroscopy can also be a powerful tool for determining the absolute configuration of chiral alcohols.
Data Presentation
Table 1: Comparison of Chiral Catalysts for Asymmetric Dihydroxylation in Khellactone Synthesis
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| AD-mix-β | Seselin (B192379) | (+)-(3'R,4'R)-dihydroxy-3',4'-dihydroseselin | 95 | 97 | F. A. Davis et al. |
| AD-mix-α | Seselin | (-)-(3'S,4'S)-dihydroxy-3',4'-dihydroseselin | 94 | 96 | F. A. Davis et al. |
Table 2: Optimization of Reaction Conditions for a Generic Asymmetric Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 75 | 80 |
| 2 | 10 | DCM | 25 | 82 | 85 |
| 3 | 10 | THF | 25 | 68 | 75 |
| 4 | 10 | DCM | 0 | 85 | 92 |
| 5 | 10 | DCM | -20 | 88 | 95 |
| 6 | 20 | DCM | -20 | 90 | 95 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Seselin to Synthesize (+)-(3'R,4'R)-dihydroxy-3',4'-dihydroseselin
Materials:
-
Seselin
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the olefin) to the cooled mixture.
-
Add seselin (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Mandatory Visualizations
Caption: Synthetic workflow for (+)-trans-khellactone.
Caption: Troubleshooting low enantioselectivity.
Troubleshooting (+)-cis-Khellactone instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-cis-Khellactone. The information is designed to help address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing activity over a short period. What could be the cause?
A1: The most likely cause is the degradation of the this compound molecule. Lactones, which are cyclic esters, are susceptible to hydrolysis, a chemical reaction where the ring is opened by water. This process leads to the formation of the corresponding hydroxy carboxylic acid, which is often inactive. The rate of this degradation is highly dependent on the pH, temperature, and solvent composition of your solution.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the lactone ring. This reaction can be catalyzed by both acid and base, and can also occur under neutral conditions, albeit at a slower rate. The hydrolysis results in the opening of the pyranocoumarin (B1669404) ring system, leading to a loss of the compound's structural integrity and biological activity.
Q3: How can I detect and quantify the degradation of my this compound sample?
A3: The most common and effective method for detecting and quantifying this compound and its degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This technique allows for the separation of the parent compound from its hydrolyzed form and provides sensitive and specific quantification. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may be less sensitive for low-level degradation products.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: For short-term use, aprotic solvents such as DMSO or ethanol (B145695) are commonly used to dissolve khellactone (B107364) derivatives for in vitro assays.[2][3] However, it is crucial to minimize the amount of water in these solvents. For long-term storage, it is recommended to store the compound in its solid form at -20°C or below. If a stock solution is necessary, prepare it in a high-quality, anhydrous aprotic solvent and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q5: Can the type of storage vial affect the stability of this compound?
A5: Yes, the choice of storage vial can impact the stability of pH-sensitive compounds like lactones. Standard glass vials can sometimes leach alkali, leading to an increase in the pH of the solution and accelerating base-catalyzed hydrolysis.[4] Using polyethylene (B3416737) vials or specially treated, low-leach glass vials can mitigate this risk.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, use a new aliquot for each experiment to avoid multiple freeze-thaw cycles. Always use high-purity, anhydrous solvents. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis. | Hydrolysis of the lactone ring. | Confirm the identity of the new peak as the hydrolyzed product using mass spectrometry. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18). |
| Loss of biological activity in cell-based assays. | Instability in aqueous cell culture media. | Minimize the incubation time of the compound in the culture medium. Prepare a concentrated stock solution in an appropriate aprotic solvent (e.g., DMSO) and dilute it into the medium immediately before use. Run a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to be tolerated by your experimental system but high enough to maintain solubility. Sonication or gentle warming may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific buffer or solvent over time using LC-MS.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
LC-MS system
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by LC-MS to determine the initial concentration of this compound and to check for any initial degradation.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by LC-MS.
-
Quantify the peak area of this compound and any observed degradation products at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested solution.
Visualizations
References
Optimization of reaction conditions for (+)-cis-Khellactone derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for (+)-cis-Khellactone derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound derivatives?
A1: The synthesis typically begins with a 7-hydroxycoumarin derivative. For instance, in the synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the key starting material is 4-methyl-7-hydroxycoumarin. This is then converted to an intermediate, such as 4-methylseselin, before undergoing further reactions to yield the desired khellactone (B107364) structure.
Q2: What are the general steps involved in the synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives?
A2: The synthesis generally follows a two-step process. The first step is the synthesis of an intermediate like 4-methylseselin from 4-methyl-7-hydroxycoumarin. The second step involves the asymmetric dihydroxylation of the intermediate, followed by derivatization at the newly introduced hydroxyl groups.
Q3: My reaction to form the intermediate (e.g., 4-methylseselin) is not proceeding or is giving low yields. What are the common causes?
A3: Low yields in the formation of the seselin (B192379) intermediate can be attributed to several factors:
-
Reagent Quality: Ensure that all reagents, particularly the coumarin (B35378) starting material, potassium carbonate (K₂CO₃), potassium iodide (KI), and 3-chloro-3-methyl-1-butyne (B142711), are of high purity and anhydrous where necessary.
-
Reaction Temperature: The reaction temperature is critical. For the synthesis of 4-methylseselin, a temperature range of 70–80 °C is recommended.[1] Deviations from this range can lead to incomplete reactions or the formation of side products.
-
Reaction Time: This reaction often requires a prolonged period, potentially 3-4 days.[1] Ensure the reaction is monitored over a sufficient duration.
-
Solvent: Dimethylformamide (DMF) is a common solvent for this step. Ensure it is of an appropriate grade and dry.
Q4: I am having trouble with the stereoselective synthesis of the diol from the seselin intermediate. What should I check?
A4: The asymmetric dihydroxylation is a crucial step that determines the stereochemistry of the final product. Issues at this stage often relate to the catalyst system and reaction conditions. For a successful Sharpless asymmetric dihydroxylation:
-
Catalyst System: The AD-mix-β is commonly used for the (S,S) configuration. Ensure the catalyst mixture is fresh and has been stored correctly.
-
Temperature Control: This reaction is typically run at low temperatures (e.g., 0 °C) to enhance stereoselectivity. Precise temperature control is essential.
-
Stoichiometry: Carefully control the stoichiometry of the reagents, including the oxidant and the chiral ligand.
Q5: What are the best practices for purifying the final this compound derivatives?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical for good separation. A mixture of petroleum ether and ethyl acetate (B1210297) is often effective. Monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation of the product from any unreacted starting materials or byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of 4-methylseselin | Inactive reagents or incorrect reaction conditions. | - Ensure high purity of 4-methyl-7-hydroxycoumarin, K₂CO₃, and KI. - Use anhydrous DMF as the solvent. - Maintain the reaction temperature between 70–80 °C. - Extend the reaction time to 3-4 days, monitoring by TLC.[1] |
| Formation of multiple products in the first step | Side reactions due to incorrect temperature or impurities. | - Strictly control the reaction temperature. - Purify the starting materials before use. - Analyze side products to understand the competing reaction pathways. |
| Poor stereoselectivity in the dihydroxylation step | Ineffective catalyst or suboptimal temperature. | - Use fresh AD-mix-β. - Maintain a constant low temperature (0 °C) during the reaction. - Ensure the correct ratio of all components in the catalytic system. |
| Difficulty in purifying the final derivative | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography; a gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Unexpected peaks in NMR spectra of the final product | Residual solvent, impurities, or incorrect structure. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Re-purify the compound if impurity peaks are significant. - Perform 2D NMR experiments (COSY, HMQC) to confirm the structure and assignments. |
Experimental Protocols
Synthesis of 4-Methylseselin (Intermediate)
-
To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in 20 mL of DMF, add an excess of 3-chloro-3-methyl-1-butyne (6 mL).[1]
-
Heat the mixture to 70–80 °C for 3–4 days.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives
-
The 4-methylseselin intermediate is subjected to an asymmetric dihydroxylation reaction using AD-mix-β to yield 4-methyl-(3'S,4'S)-cis-khellactone.
-
The resulting diol is then esterified with a variety of acyl chlorides or carboxylic acids to produce the final derivatives. The specific conditions for this esterification (e.g., coupling agents, base, solvent, temperature) will vary depending on the specific derivative being synthesized.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Methylseselin
| Parameter | Value | Reference |
| Starting Material | 4-methyl-7-hydroxycoumarin | [1] |
| Reagents | K₂CO₃, KI, 3-chloro-3-methyl-1-butyne | [1] |
| Solvent | DMF | [1] |
| Temperature | 70–80 °C | [1] |
| Reaction Time | 3–4 days | [1] |
Table 2: Characterization Data for a Representative Derivative (3a)
| Analysis | Result | Reference |
| ¹H-NMR | Spectra confirmed the presence of all expected protons. | [1] |
| ¹³C-NMR | Spectra showed the correct number of carbon signals. | [1] |
| MS | Mass spectrum consistent with the calculated molecular weight. | [1] |
| IC₅₀ (HEPG-2) | 8.51 µM | [1] |
| IC₅₀ (SGC-7901) | 29.65 µM | [1] |
| IC₅₀ (LS174T) | Not specified | [1] |
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for derivatization reactions.
References
Technical Support Center: Enhancing the Solubility of (+)-cis-Khellactone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on solubilizing (+)-cis-Khellactone for consistent and reliable results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not well-documented in publicly available literature. However, as a coumarin (B35378) derivative, it is known to be poorly soluble in water. For practical laboratory purposes, it is considered insoluble in aqueous buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its derivatives for in vitro biological assays.[1] It is also reported to be soluble in other organic solvents such as ethanol, chloroform, dichloromethane, and acetone.
Q3: What is a typical concentration for a this compound stock solution?
A3: A starting stock solution of 10-20 mM in 100% DMSO is typically recommended. This allows for sufficient dilution into your aqueous assay buffer or cell culture medium while keeping the final DMSO concentration low.
Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?
A4: The tolerance of cell lines to DMSO can vary. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines in short-term to medium-term experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: At what concentrations has cis-khellactone been shown to be active in cell-based assays?
A5: In studies using the RAW264.7 macrophage cell line, (-)-cis-khellactone and its derivatives have been shown to be biologically active at concentrations ranging from 12.5 µM to 100 µM.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer/media. | The compound's low aqueous solubility is exceeded. | - Use a two-step dilution: First, dilute the DMSO stock solution into a small volume of your aqueous buffer while vortexing to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your assay medium. - Warm the aqueous buffer: Gently warming the buffer to 37°C before adding the compound can sometimes help maintain solubility. - Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound. |
| Inconsistent or unexpected biological assay results. | - Compound degradation: this compound may be unstable in certain buffers or under specific pH conditions over time. - Incomplete solubilization: The compound may not be fully dissolved in the stock solution. | - Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. - Ensure complete dissolution of stock: Before making dilutions, visually inspect your DMSO stock solution to ensure there are no solid particles. If necessary, gently warm the stock solution in a 37°C water bath and vortex to aid dissolution. |
| Cell toxicity observed at expected active concentrations. | - High final DMSO concentration: The final concentration of DMSO in the cell culture may be too high. - Inherent cytotoxicity of the compound: this compound may exhibit cytotoxicity in your specific cell line at higher concentrations. | - Calculate and verify the final DMSO concentration: Ensure it is within the recommended range (typically ≤ 0.5%). - Perform a dose-response curve for cytotoxicity: Use an MTT or similar cell viability assay to determine the cytotoxic concentration range of this compound for your specific cell line. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is limited in the literature, the following table summarizes the known solubility information.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water / Aqueous Buffers | Poorly Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 262.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.62 mg of this compound on a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for a Cell-Based Assay (e.g., RAW264.7 cells)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure (for a final concentration of 50 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 995 µL of sterile cell culture medium to get a 50 µM solution. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
This 50 µM working solution can then be added to your cell culture plates. For example, if your final well volume is 200 µL, you would add your desired volume of the 50 µM solution and adjust the volume with fresh medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used to make the stock solution) to the cell culture medium at the same final concentration as in the experimental wells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Anti-inflammatory mechanism of this compound.
References
Addressing acyl migration in cis-monoacylkhellactones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-monoacylkhellactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to acyl migration during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in cis-monoacylkhellactones, and why is it a concern?
A1: Acyl migration is an intramolecular reaction where the acyl group moves from one hydroxyl group to another on the khellactone (B107364) core. In cis-monoacylkhellactones, which have two hydroxyl groups in close proximity on the same face of the molecule, the acyl group can migrate between these positions. This is a significant concern because it leads to the formation of a mixture of positional isomers, which can be difficult to separate and characterize. The presence of multiple isomers complicates structure-activity relationship (SAR) studies and can lead to inconsistent biological data.
Q2: What factors influence the rate of acyl migration?
A2: Several factors can influence the rate of acyl migration:
-
pH: Acyl migration is often accelerated under basic or even neutral aqueous conditions. Acidic conditions can also promote migration, though the mechanism may differ.
-
Stereochemistry: The cis orientation of the hydroxyl groups in your khellactone creates a favorable conformation for the formation of the cyclic orthoester intermediate, which facilitates the migration. Trans-isomers are generally more stable.
-
Solvent: Polar, protic solvents can facilitate acyl migration by stabilizing charged intermediates.
-
Temperature: As with most chemical reactions, higher temperatures tend to increase the rate of acyl migration.
-
Nature of the Acyl Group: The electronic and steric properties of the acyl group can influence the migration rate. More sterically hindered acyl groups may migrate more slowly.
Q3: How can I detect if acyl migration is occurring in my sample?
A3: The most common method for detecting and quantifying acyl migration is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] By taking NMR spectra over time, you can monitor the disappearance of the starting isomer and the appearance of the migrated isomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different isomers, especially when coupled with mass spectrometry (HPLC-MS).[4]
Q4: Can acyl migration be completely stopped?
A4: Completely stopping acyl migration can be challenging, especially in aqueous solutions. However, by carefully controlling experimental conditions, it can be minimized to a negligible rate. This typically involves working at low temperatures, under anhydrous conditions, and avoiding basic pH. For long-term storage, samples should be kept in a dry, solid state at low temperatures.
Troubleshooting Guides
Problem 1: My acylation reaction of a cis-khellactone diol produces a mixture of two mono-acylated products.
| Possible Cause | Suggested Solution |
| Acyl migration during the reaction. | * Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge instead of bases like triethylamine (B128534) or pyridine, which can promote migration. * Lower the reaction temperature: Perform the acylation at 0 °C or below to slow down the rate of migration. * Use an activating agent: Employing an acylating agent that reacts quickly at low temperatures, such as an acyl chloride or anhydride (B1165640) with an activating catalyst (e.g., DMAP), can help the desired reaction outcompete the migration. Use the catalyst in stoichiometric amounts if necessary to accelerate the desired reaction. |
| Non-selective acylation. | * Employ a protecting group strategy: If one hydroxyl group is more reactive, you may be able to achieve selective acylation. If not, consider protecting one hydroxyl group, acylating the other, and then deprotecting. * Enzymatic acylation: Lipases can offer high regioselectivity for the acylation of diols and may be an effective strategy. |
Problem 2: I observe the formation of a second isomer during the purification of my cis-monoacylkhellactone.
| Possible Cause | Suggested Solution |
| Acyl migration on silica (B1680970) gel. | * Deactivate the silica gel: Silica gel can be acidic and promote migration. Neutralize it by pre-treating with a solution of triethylamine in your eluent system (e.g., 1% triethylamine), followed by flushing with the eluent. * Use an alternative stationary phase: Consider using neutral alumina (B75360) or a less acidic reversed-phase silica gel for chromatography. * Work quickly and at low temperatures: If possible, perform the chromatography in a cold room. |
| Migration during solvent removal. | * Avoid excessive heat: Concentrate your fractions at low temperatures using a rotary evaporator with a cool water bath. * Co-evaporation: If your compound is stable in a non-polar solvent, you can add a solvent like toluene (B28343) during evaporation to help remove final traces of protic solvents. |
Problem 3: My purified cis-monoacylkhellactone appears to be degrading or isomerizing during storage.
| Possible Cause | Suggested Solution |
| Residual solvent or moisture. | * Thorough drying: Ensure your sample is completely dry under high vacuum before storage. * Anhydrous storage: Store the solid compound in a desiccator over a drying agent or under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate storage temperature or conditions. | * Low-temperature storage: Store your compound at -20 °C or -80 °C. * Protect from light: Store in an amber vial to prevent potential photo-degradation. |
Quantitative Data Summary
While specific kinetic data for acyl migration in cis-monoacylkhellactones is not widely published, the following table provides comparative stability data from related acyl glucuronides, which serve as a useful model. The half-life (t½) indicates the time for 50% of the initial isomer to convert to other products (migrated isomers or hydrolyzed aglycone) under physiological conditions (pH 7.4, 37 °C).
| Compound Type | Acyl Group | Half-life (t½) at pH 7.4 | Primary Degradation Pathway | Reference |
| Acyl Glucuronide | (R)-Ibuprofen | ~1.6 hours | Acyl Migration | [4] |
| Acyl Glucuronide | (S)-Ibuprofen | ~11 hours | Acyl Migration | [4] |
| Acyl Glucuronide | Ibufenac | ~0.7 hours | Acyl Migration & Hydrolysis | [4] |
| Acyl Glucuronide | 2-Phenylpropionic acid (R)-isomer | k12 = 0.377 h-1 | Acyl Migration | [5] |
| Acyl Glucuronide | 2-Phenylpropionic acid (S)-isomer | k12 = 0.184 h-1 | Acyl Migration | [5] |
*k12 represents the rate constant for migration from the 1-position to the 2-position.
Key Takeaway: The data illustrates that acyl migration can be rapid under physiological conditions and is sensitive to the stereochemistry and structure of the aglycone and acyl group.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Acyl Migration during Acylation
-
Preparation: Dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: Dissolve the cis-khellactone diol in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C or -20 °C using an ice-salt bath or cryocooler.
-
Reagent Addition: Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equivalents). Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the cooled solution. If using a catalyst like DMAP, it should be added just before the acylating agent.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it at low temperature by adding cold, saturated aqueous ammonium (B1175870) chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify immediately using chromatography on deactivated silica gel or another suitable stationary phase.
Protocol 2: Stability Study of a cis-Monoacylkhellactone using NMR
-
Sample Preparation: Prepare a stock solution of the purified cis-monoacylkhellactone in a deuterated aprotic solvent (e.g., acetonitrile-d3).
-
Buffer Preparation: Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) in D₂O.
-
Initiation of Study: In an NMR tube, mix the stock solution with the buffer to achieve the desired final concentration.
-
NMR Acquisition: Immediately acquire a proton NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently) while maintaining the sample at a constant temperature (e.g., 25 °C or 37 °C) in the NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to specific protons of the initial isomer and the migrated isomer in each spectrum. Plot the relative concentrations of each isomer as a function of time to determine the kinetics of the migration.
Visualizations
References
- 1. Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides as studied by NMR spectroscopy and kinetic calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl) benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of intramolecular acyl migration of 1beta-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Natural (+)-cis-Khellactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of natural (+)-cis-Khellactone.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for the isolation of this compound?
A1: this compound is an angular dihydropyranocoumarin found in several medicinal plants. The most common sources for its isolation are the roots of plants from the Apiaceae family, particularly species of Peucedanum and Angelica. Peucedanum praeruptorum and Peucedanum japonicum are frequently cited as significant sources.
Q2: What are the critical steps in the isolation and purification of this compound?
A2: A typical workflow for isolating this compound involves:
-
Extraction: The dried and powdered plant material (usually roots) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and ethyl acetate (B1210297).
-
Chromatography: The enriched fraction is further purified using various chromatographic techniques, most commonly silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis: The purity of the isolated compound is assessed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I confirm the enantiomeric purity of the isolated this compound?
A3: Enantiomeric purity is crucial. The presence of the (-) enantiomer can be determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Derivatization with a chiral reagent, such as Mosher's acid (MTPA), followed by RP-HPLC analysis can also be used to separate and quantify the diastereomeric esters formed from each enantiomer.[1]
Q4: What are some common co-eluting impurities I might encounter?
A4: During the purification of this compound from natural extracts, you may encounter other structurally related coumarins that can co-elute. These can include other khellactone (B107364) derivatives, furanocoumarins, and dihydropyranocoumarins. The specific impurities will depend on the plant source. For example, in Peucedanum species, other praeruptorins and related coumarins are common.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield after initial extraction | Incomplete extraction of the plant material. | - Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different extraction solvent or a combination of solvents. |
| Significant loss during liquid-liquid partitioning | The compound of interest is partially partitioning into the undesired layer. | - Adjust the pH of the aqueous phase to suppress the ionization of this compound and increase its solubility in the organic phase. - Perform multiple extractions of the aqueous layer with the organic solvent. |
| Poor recovery from column chromatography | Irreversible adsorption of the compound onto the stationary phase. | - Use a less active stationary phase (e.g., deactivated silica gel). - Pre-treat the column with a solvent system that will be used for elution. - Consider alternative purification techniques like centrifugal partition chromatography (CPC) which avoids solid stationary phases. |
Poor Purity of Final Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC or peaks in HPLC of the final product | Incomplete separation of closely related compounds. | - Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. - Employ gradient elution in preparative HPLC to improve resolution. - Use a different stationary phase for chromatography (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms. |
| Broad or tailing peaks in HPLC | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier (e.g., trifluoroacetic acid for reverse phase) to the mobile phase to reduce tailing. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of the (-) enantiomer | Inadequate chiral separation. | - Screen different chiral stationary phases (CSPs) to find one with better selectivity for khellactone enantiomers. - Optimize the mobile phase composition (e.g., type and concentration of alcohol modifier in normal phase). - Reduce the flow rate and control the column temperature to enhance chiral resolution. |
Data Presentation
The following table provides representative data on the yield and purity of khellactone at different stages of a typical purification process. Note that these values are illustrative and can vary depending on the starting material and the specific experimental conditions.
| Purification Stage | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 (dried roots) | 150 | 15 | ~5 |
| Ethyl Acetate Fraction | 150 | 45 | 30 | ~20 |
| Silica Gel Chromatography | 45 | 5 | 11.1 | ~80 |
| Preparative HPLC | 5 | 0.8 | 16 | >98 |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes a general procedure for the isolation and purification of this compound from Peucedanum praeruptorum roots.
1. Extraction: a. Air-dry and powder the roots of Peucedanum praeruptorum. b. Macerate 1 kg of the powdered roots with 5 L of 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude ethanol extract in 500 mL of distilled water. b. Partition the aqueous suspension sequentially with an equal volume of n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL). c. Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the ethyl acetate fraction.
3. Silica Gel Column Chromatography: a. Pre-pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent like n-hexane. b. Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). f. Combine the fractions containing the desired compound (identified by comparison with a standard if available).
4. Preparative HPLC: a. Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase. b. Purify the compound using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm). c. Use a gradient elution system, for example, starting with a mixture of water (A) and acetonitrile (B52724) (B) (e.g., 70:30 v/v) and increasing the concentration of B over time. d. Monitor the elution at a suitable wavelength (e.g., 320 nm). e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the purified compound.
5. Purity and Structural Confirmation: a. Assess the final purity using analytical HPLC. b. Confirm the structure and stereochemistry using Mass Spectrometry (MS), 1H-NMR, 13C-NMR, and comparison with literature data. c. Determine the enantiomeric excess using chiral HPLC.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Signaling Pathway Modulation
Caption: Inhibition of inflammatory signaling pathways by this compound.
References
Technical Support Center: Optimizing the Anti-inflammatory Response of Disenecionyl cis-Khellactone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with disenecionyl cis-khellactone (DK) to optimize its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-inflammatory effects of disenecionyl cis-khellactone?
Disenecionyl cis-khellactone (DK) exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][2][3] This inhibition leads to the downregulation of pro-inflammatory mediators. Specifically, DK has been shown to suppress the phosphorylation of p38 and JNK in the MAPK pathway.[1][2]
Q2: Which inflammatory mediators are downregulated by disenecionyl cis-khellactone?
DK effectively reduces the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, DK has been demonstrated to decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[1][2][3] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Q3: What is the role of soluble epoxide hydrolase (sEH) in the anti-inflammatory activity of disenecionyl cis-khellactone?
Disenecionyl cis-khellactone has been identified as an inhibitor of soluble epoxide hydrolase (sEH) activity and expression.[1][2] The inhibition of sEH is another mechanism through which DK contributes to its anti-inflammatory effects.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | The concentration of disenecionyl cis-khellactone is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For RAW264.7 cells, concentrations up to 100 μM have been used without significant effects on cell viability. |
| Inconsistent Anti-inflammatory Effects | 1. Variability in cell passage number. 2. Inconsistent LPS stimulation. 3. Degradation of disenecionyl cis-khellactone. | 1. Use a consistent and low passage number for your cells (e.g., passages 9-12 for RAW264.7 cells). 2. Ensure consistent LPS concentration and incubation time for stimulation. 3. Prepare fresh solutions of disenecionyl cis-khellactone for each experiment and store the stock solution appropriately. |
| No Inhibition of NF-κB Activation | Insufficient incubation time with disenecionyl cis-khellactone. | Optimize the pre-incubation time with disenecionyl cis-khellactone before LPS stimulation. A one-hour pre-treatment has been shown to be effective.[1] |
| Unexpected Results in Western Blots for MAPK Pathway | The timing of cell lysis after stimulation is not optimal for detecting phosphorylation. | Perform a time-course experiment to determine the peak phosphorylation of p38, JNK, and ERK following LPS stimulation in your cell model. For RAW264.7 cells, a 30-minute stimulation with LPS has been used to assess MAPK phosphorylation.[1] |
Quantitative Data Summary
Table 1: Effect of Disenecionyl cis-Khellactone on NO and PGE2 Production in LPS-Stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | Not Applicable | Not Applicable |
| LPS (1 µg/mL) | - | 100 | 100 |
| LPS + DK | 12.5 | Significantly Reduced | Significantly Reduced |
| LPS + DK | 25 | Significantly Reduced | Significantly Reduced |
| LPS + DK | 50 | Significantly Reduced | Significantly Reduced |
| LPS + DK | 100 | Significantly Reduced | Significantly Reduced |
Note: This table is a summary of reported trends. Actual values can be found in the cited literature.[1]
Table 2: Inhibitory Activity of Disenecionyl cis-Khellactone on Soluble Epoxide Hydrolase (sEH)
| Compound | IC50 (µM) | Inhibition Type |
| (-)cis-Khellactone | 3.1 ± 2.5 | Competitive |
Data from studies on cis-khellactone, a closely related compound.[4][5]
Experimental Protocols
Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of disenecionyl cis-khellactone for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine measurements, 30 minutes for MAPK phosphorylation).[1]
Western Blot Analysis
-
After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% skim milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-NF-κB p65, and corresponding total proteins).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of disenecionyl cis-khellactone's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Inhibitory Activity of (+)-cis-Khellactone on Soluble Epoxide Hydrolase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the inhibition of soluble epoxide hydrolase (sEH) by (+)-cis-khellactone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising inhibitor of soluble epoxide hydrolase (sEH)?
A1: this compound is a natural product, a type of coumarin (B35378), that has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties[1][2]. By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising therapeutic candidate for managing inflammation, hypertension, and pain[1][2].
Q2: What is the reported inhibitory potency of cis-khellactone on sEH?
A2: Studies have shown that (-)-cis-khellactone, isolated from the roots of Peucedanum japonicum, is a competitive inhibitor of sEH with an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM[2][3].
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: Khellactone (B107364) derivatives can have high lipophilicity, which may lead to poor aqueous solubility[4]. To improve solubility for in vitro assays, consider the following:
-
Use of a co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing the final aqueous solution. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.
-
Structural modification: For medicinal chemistry efforts, synthesizing derivatives with improved solubility is a common strategy. The addition of polar functional groups can enhance aqueous solubility[5].
Q4: Are there known derivatives of this compound with potentially enhanced sEH inhibitory activity?
A4: While much of the research on khellactone derivatives has focused on other therapeutic areas like anti-HIV activity[5][6], the general principles of structure-activity relationships (SAR) can be applied. Enhancing the inhibitory activity of this compound on sEH would likely involve synthetic modifications to optimize its interaction with the enzyme's active site. For instance, modifications to the coumarin ring have been shown to improve the potency of some DCK analogues in other contexts[5].
Q5: What is the mechanism of action of sEH inhibition on inflammation?
A5: sEH inhibition prevents the degradation of EETs. Elevated EET levels have been shown to suppress inflammatory signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway[1][7][8]. EETs can inhibit the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes[1][8].
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and sEH inhibition assays.
| Problem | Possible Causes | Solutions |
| High variability in IC50 values | 1. Inhibitor precipitation: this compound, being a natural product, may have limited solubility in aqueous buffers, leading to inconsistent concentrations in the assay wells. 2. Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or enzyme can lead to significant variability. 3. Inconsistent incubation times: The duration of pre-incubation of the enzyme with the inhibitor can affect the measured IC50 value. | 1. Ensure complete solubilization: Prepare the stock solution of this compound in 100% DMSO and vortex thoroughly. When preparing working solutions, dilute the stock in assay buffer and visually inspect for any precipitation. Consider using a buffer with a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 to improve solubility, but first verify that the detergent does not affect enzyme activity. 2. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated. For viscous solutions or small volumes, consider using reverse pipetting techniques. 3. Standardize incubation times: Use a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate. A typical pre-incubation time is 10-15 minutes. |
| Low or no sEH inhibition observed | 1. Degraded inhibitor: The this compound sample may have degraded due to improper storage. 2. Inactive enzyme: The sEH enzyme may have lost activity due to improper storage or handling. 3. Incorrect assay conditions: The pH or temperature of the assay may not be optimal for inhibitor binding. | 1. Proper storage of inhibitor: Store the stock solution of this compound at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment. 2. Verify enzyme activity: Always include a positive control (a known sEH inhibitor like AUDA) and a no-inhibitor control in your assay to ensure the enzyme is active. Store the enzyme in aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Optimize assay conditions: The optimal pH for sEH activity is typically around 7.0-7.4. Ensure the assay buffer is at the correct pH and maintain a constant temperature (usually 30°C or 37°C) throughout the experiment. |
| High background fluorescence | 1. Autofluorescence of this compound: Coumarin derivatives can exhibit intrinsic fluorescence, which may interfere with the assay readout. 2. Contaminated reagents or microplates: Buffers, solvents, or the microplate itself may be contaminated with fluorescent substances. | 1. Run a compound-only control: To quantify the autofluorescence of this compound, include control wells containing the inhibitor at the tested concentrations in the assay buffer without the enzyme. Subtract this background fluorescence from the corresponding experimental wells. 2. Use high-quality reagents and plates: Use fresh, high-purity reagents and sterile, non-fluorescent microplates (black plates are recommended for fluorescence assays to minimize background). |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the IC50 value of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
This compound
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)
Procedure:
-
Prepare this compound solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO solutions in sEH assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Prepare enzyme solution:
-
Dilute the recombinant sEH in sEH assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.
-
-
Assay setup (in a 96-well black microplate):
-
Test wells: Add the diluted this compound solutions.
-
No-inhibitor control wells: Add sEH assay buffer with the same final DMSO concentration as the test wells.
-
No-enzyme control wells: Add sEH assay buffer.
-
Compound background control wells: Add the diluted this compound solutions and sEH assay buffer without the enzyme.
-
-
Pre-incubation:
-
Add the diluted sEH enzyme solution to the test and no-inhibitor control wells.
-
Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Prepare the sEH substrate solution by diluting it in the sEH assay buffer to the desired final concentration (e.g., 50 µM for PHOME).
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data analysis:
-
Subtract the background fluorescence from the compound background control wells from the corresponding test wells.
-
Subtract the fluorescence from the no-enzyme control wells from all other wells.
-
Calculate the initial reaction rates (slopes of the kinetic curves).
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for sEH Activity
This protocol provides a general framework for assessing the effect of this compound on sEH activity in a cellular context.
Materials:
-
Cell line expressing sEH (e.g., RAW264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Reagents for measuring downstream markers (e.g., ELISA kit for pro-inflammatory cytokines like IL-6 or TNF-α, or a reporter assay for NF-κB activity)
Procedure:
-
Cell culture:
-
Culture the cells in appropriate multi-well plates until they reach the desired confluency.
-
-
Compound treatment:
-
Treat the cells with varying concentrations of this compound (prepared in cell culture medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
-
Inflammatory stimulation:
-
Add an inflammatory stimulus like LPS to the wells to induce an inflammatory response.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe a response in the downstream markers (e.g., 6-24 hours).
-
-
Analysis of downstream markers:
-
Cytokine measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using an ELISA kit according to the manufacturer's instructions.
-
NF-κB activity: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
-
Data analysis:
-
Normalize the data to the vehicle control.
-
Determine the effect of this compound on the production of inflammatory markers.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity of cis-khellactone and its effects on inflammatory markers.
Table 1: In Vitro Inhibitory Activity of (-)-cis-Khellactone on sEH
| Compound | Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| (-)-cis-Khellactone | sEH | Competitive | 3.1 ± 2.5 | 3.5 | [2][3] |
Table 2: Effect of disenecionyl cis-khellactone (DK) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 cells
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) | Reference |
| Control | Not reported | Not reported | Not reported | Not reported | [9] |
| LPS | Significantly increased | Significantly increased | Significantly increased | Significantly increased | [9] |
| LPS + DK (50 µM) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [9] |
| LPS + DK (100 µM) | Further reduced | Further reduced | Further reduced | Further reduced | [9] |
Visualizations
sEH-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the inflammatory signaling pathway. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH by compounds like this compound leads to an accumulation of EETs, which in turn suppress the pro-inflammatory NF-κB signaling cascade.
Caption: sEH-mediated inflammatory signaling pathway.
Experimental Workflow for sEH Inhibition Assay
This diagram outlines the key steps in a typical in vitro fluorometric assay to determine the inhibitory activity of this compound on sEH.
Caption: Experimental workflow for sEH inhibition assay.
References
- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-AIDS agents. Part 56: Synthesis and anti-HIV activity of 7-thia-di-O-(-)-camphanoyl-(+)-cis-khellactone (7-thia-DCK) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modification of (+)-cis-Khellactone for Improved Therapeutic Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the (+)-cis-Khellactone structure to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the stereochemistry at the 3' and 4' positions of the khellactone (B107364) ring for its biological activity?
The stereochemistry at the C-3' and C-4' positions of the pyran ring in khellactone derivatives is crucial for their biological activity. For anti-HIV activity, the (3'R,4'R) configuration is considered essential.[1][2] Diastereoisomers with (3'S,4'S), (3'R,4'S), and (3'S,4'R) configurations have been shown to be at least 10,000 times less active against HIV-1.[1] However, for other activities like antitumor effects, derivatives with the (3'S,4'S) configuration are being explored and have shown promising cytotoxicity against various cancer cell lines.[2][3]
Q2: Which structural modifications to the this compound scaffold have shown the most promise for improving the therapeutic index in anti-HIV applications?
To enhance the therapeutic index of this compound derivatives for anti-HIV applications, several structural modifications have proven effective. The most promising lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), exhibited a remarkable therapeutic index.[1][4] Further improvements have been achieved by introducing small alkyl groups to the coumarin (B35378) ring. Specifically, 3-methyl, 4-methyl, and 5-methyl derivatives of DCK have demonstrated significantly higher therapeutic indices than the parent compound, DCK, and the antiretroviral drug AZT in the same assays.[4][5] The presence of two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions is also a key factor for potent anti-HIV activity.[1][5]
Q3: What are the known mechanisms of action for the anticancer and anti-inflammatory effects of khellactone derivatives?
Khellactone derivatives exhibit their anticancer and anti-inflammatory effects through various mechanisms:
-
Anticancer Activity: Some derivatives induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives have been shown to trigger apoptosis via the intrinsic pathway.[6] Other derivatives, such as (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, can induce cell cycle arrest at the S/G2 phase at low concentrations and apoptosis at higher concentrations in breast and cervical cancer cell lines.[7]
-
Anti-inflammatory Activity: Disenecionyl cis-khellactone (DK) has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] This is achieved by downregulating the expression of iNOS and COX-2 through the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways.[8][9] Additionally, some khellactone derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[9][10]
Q4: What are the main metabolic pathways for khellactone derivatives, and how can they affect their bioavailability?
The primary metabolic pathways for khellactone derivatives include hydrolysis of the ester groups, oxidation, acyl migration, and glucuronidation.[11][12][13] These metabolic processes can lead to extensive first-pass metabolism, resulting in poor oral bioavailability, which can hinder the clinical development of these compounds.[12][13] The polarity of the molecule, the nature of the acyl groups at the C-3' and C-4' positions, the stereochemistry at these positions, and substitutions on the coumarin ring all play a role in the metabolic profile of khellactone derivatives.[11][12]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield during the synthesis of khellactone derivatives. | Incomplete reaction, side reactions, or degradation of the product. | - Ensure all reagents and solvents are pure and dry. - Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. - Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. |
| Difficulty in separating diastereoisomers. | Diastereoisomers have very similar physical properties. | - Employ high-performance liquid chromatography (HPLC) with a chiral column for separation. - Use preparative TLC with multiple developments. - Consider derivatization to create compounds with more distinct physical properties, followed by separation and removal of the derivatizing group. |
| Product degradation during purification. | The compound may be sensitive to silica (B1680970) gel, acidic or basic conditions, or prolonged exposure to heat. | - Use neutral alumina (B75360) or a different stationary phase for column chromatography if silica gel is causing degradation. - Avoid using harsh acidic or basic conditions during workup and purification. - Perform purification at lower temperatures if the compound is heat-sensitive. |
In Vitro Biological Evaluation
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cytotoxicity assays (e.g., MTT). | Cell seeding density variability, compound precipitation, or interference of the compound with the assay reagent. | - Ensure a uniform single-cell suspension before seeding plates. - Check the solubility of the compound in the cell culture medium. If it precipitates, consider using a different solvent or a lower concentration. - Run a control experiment to check if the compound absorbs light at the same wavelength as the formazan (B1609692) product in the MTT assay. If so, use a different cytotoxicity assay (e.g., LDH release assay). |
| Low potency of anti-HIV derivatives. | Incorrect stereochemistry, inappropriate acyl groups, or issues with the assay itself. | - Verify the stereochemistry of the synthesized compound using analytical techniques like NMR and chiral HPLC. As established, the (3'R,4'R) configuration is critical for anti-HIV activity.[1] - Ensure that the acyl groups at the 3' and 4' positions are optimal for activity (e.g., (S)-(-)-camphanoyl).[5] - Include a positive control (e.g., AZT or a known active khellactone derivative) in your assay to validate the experimental setup. |
| Compound appears to be a P-glycoprotein (Pgp) substrate, leading to reduced intracellular concentration. | Khellactone derivatives can interact with efflux pumps like Pgp. | - Co-administer the compound with a known Pgp inhibitor (e.g., verapamil) to see if its activity increases. - Use cell lines that overexpress Pgp to confirm if the compound is a substrate. - Some khellactone derivatives themselves can act as Pgp inhibitors, which could be a beneficial property.[14] |
Quantitative Data Summary
Table 1: Anti-HIV Activity of this compound Derivatives
| Compound | EC50 (µM) | Therapeutic Index (TI) | Cell Line |
| Suksdorfin (1) | 1.3 | >40 | H9 lymphocytes |
| DCK (2) | 2.56 x 10⁻⁴ | 136,719 | H9 lymphocytes |
| 3-Methyl-DCK (7) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 lymphocytes |
| 4-Methyl-DCK (8) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 lymphocytes |
| 5-Methyl-DCK (9) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | H9 lymphocytes |
| AZT | 0.045 | 41,667 | H9 lymphocytes |
Table 2: Cytotoxic Activity of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives
| Compound | IC50 (µM) - HEPG-2 | IC50 (µM) - SGC-7901 | IC50 (µM) - LS174T |
| 3a (tigloyl group) | 8.51 | 29.65 | 15.32 |
Data sourced from[2]
Detailed Experimental Protocols
General Procedure for the Synthesis of 4-methyl-(±)-cis-Khellactone
This protocol is adapted from the synthesis of an intermediate for 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[2]
-
To a solution of 4-methyl-7-prenyloxycoumarin (1 mmol) in a mixture of t-BuOH-THF-H₂O (10:3:1, 10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Add a saturated solution of NaHSO₃ (80 mL) and continue stirring for 2 hours.
-
Extract the mixture with CH₂Cl₂ (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/acetone, 5:1) to obtain the pure 4-methyl-(±)-cis-khellactone.
In Vitro Cytotoxicity Evaluation using MTT Assay
This is a general protocol for assessing the cytotoxic activity of synthesized compounds against human cancer cell lines.[2][3]
-
Seed human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: Experimental workflow for modifying this compound.
Caption: Inhibition of MAPK and NF-κB pathways by disenecionyl cis-khellactone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives [mdpi.com]
- 3. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (+)-cis-Khellactone and (+)-trans-khellactone for Drug Development Professionals
An objective guide for researchers on the differential biological effects of khellactone (B107364) isomers, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the bioactive properties of (+)-cis-Khellactone and (+)-trans-khellactone, two stereoisomers of a naturally occurring pyranocoumarin. Understanding the distinct biological activities of these isomers is crucial for their potential development as therapeutic agents. This document summarizes key findings on their anti-inflammatory and anti-platelet effects, presents detailed experimental methodologies for the cited assays, and visualizes the involved signaling pathways and experimental workflows.
Comparative Bioactivity: A Summary of Key Findings
The stereochemical orientation of the diol group in the khellactone structure significantly influences its biological activity. Experimental evidence suggests that the cis-isomer, this compound, generally exhibits more potent anti-inflammatory and anti-platelet aggregation properties compared to its trans-counterpart.
Anti-Inflammatory Activity
Studies have predominantly focused on the anti-inflammatory effects of this compound, highlighting its role as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This mechanism leads to the downregulation of pro-inflammatory signaling pathways, including NF-κB and MAPK, and a subsequent reduction in the production of inflammatory mediators.
While direct comparative studies on the anti-inflammatory effects of (+)-trans-khellactone are limited, the available data on various khellactone derivatives suggest that the cis-configuration is often more effective for certain biological activities.
Table 1: Comparison of Anti-Inflammatory Activity
| Bioactivity Metric | This compound | (+)-trans-khellactone | Reference |
| sEH Inhibition (IC₅₀) | 3.1 ± 2.5 µM (for (-)-cis-isomer) | Data not available | [1] |
| Nitric Oxide (NO) Production Inhibition | Significant reduction in LPS-stimulated RAW264.7 cells | Data not available | [1][2] |
| iNOS Expression Inhibition | Downregulated in LPS-stimulated RAW264.7 cells | Data not available | [2] |
| Pro-inflammatory Cytokine Inhibition | Reduced levels of IL-1β, IL-4, IL-6, and TNF-α | Data not available | [1][2] |
Anti-Platelet Aggregation Activity
A direct comparison of a series of khellactone derivatives has demonstrated that cis-isomers are more potent inhibitors of platelet-activating factor (PAF)-induced platelet aggregation than their corresponding trans-isomers.
Table 2: Comparison of Anti-Platelet Aggregation Activity
| Compound | Inhibition of PAF-induced Platelet Aggregation | Reference |
| (+/-)-cis-3',4'-diacetylkhellactone | Strong | |
| (+/-)-trans-3',4'-diacetylkhellactone | Weak |
Note: Data is for racemic mixtures of derivatives, indicating a general trend for the stereoisomers.
Vasodilatory Effects
Information regarding the direct vasodilatory effects of both (+)-cis- and (+)-trans-khellactone is not extensively available in the current literature. However, the mechanism of sEH inhibition by this compound suggests a potential for vasodilation, as EETs are known to be endothelium-derived hyperpolarizing factors that promote vasorelaxation. Further research is required to fully elucidate and compare the vasodilatory properties of both isomers.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (+)-cis-Khellactone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (+)-cis-khellactone derivatives, with a primary focus on their potent anti-HIV activity. Data on anti-platelet and vasodilator effects are also presented. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.
Key Findings Summary
The biological activity of this compound derivatives is highly dependent on their stereochemistry and the nature of substituents on both the khellactone (B107364) core and the coumarin (B35378) ring. The most significant activity has been reported against HIV-1, where specific structural features lead to exceptionally high potency and therapeutic indices.
Anti-HIV Activity
The SAR for anti-HIV-1 activity of this compound derivatives is well-defined. Optimal activity is contingent on three key structural elements: the stereochemistry of the dihydropyran ring, the nature of the ester groups at the 3' and 4' positions, and the substitution pattern on the coumarin moiety.
Core Structural Requirements for Anti-HIV Activity
A visual representation of the key structural features influencing the anti-HIV activity of this compound derivatives is provided below.
Caption: Key structural determinants for the anti-HIV activity of this compound derivatives.
Quantitative Comparison of Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity of selected this compound derivatives against HIV-1 replication in H9 lymphocytes. The lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), and its analogues are compared.
| Compound | Substitutions | EC50 (µM) | Therapeutic Index (TI) | Reference |
| Suksdorfin | 3'-angeloyl-4'-senecioyl | 1.3 | >40 | [1] |
| DCK (2) | 3',4'-di-O-(S)-camphanoyl | 2.56 x 10⁻⁴ | 136,719 | [1] |
| 3-Methyl DCK (7) | 3-Methyl, 3',4'-di-O-(S)-camphanoyl | 5.25 x 10⁻⁵ | >2.15 x 10⁶ | [2] |
| 4-Methyl DCK (8) | 4-Methyl, 3',4'-di-O-(S)-camphanoyl | 1.83 x 10⁻⁶ | >6.89 x 10⁷ | [2] |
| 5-Methyl DCK (9) | 5-Methyl, 3',4'-di-O-(S)-camphanoyl | 2.39 x 10⁻⁷ | >3.97 x 10⁸ | [2] |
| 4-Propyl-DCK (11) | 4-Propyl, 3',4'-di-O-(S)-camphanoyl | 1.75 x 10⁻² | Lower than AZT | [2] |
| 4-Isopropyl-DCK (12) | 4-Isopropyl, 3',4'-di-O-(S)-camphanoyl | 3.15 x 10⁻² | Lower than AZT | [2] |
| 3-Bromomethyl-4-methyl-DCK (4a) | 3-Bromomethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl | 1.1 x 10⁻⁴ | 189,600 | [3] |
| 3-Hydroxymethyl-4-methyl-DCK (4c) | 3-Hydroxymethyl, 4-Methyl, 3',4'-di-O-(S)-camphanoyl | 0.004 | - | [3][4] |
| 5-Methoxy-4-methyl DCK (8) | 5-Methoxy, 4-Methyl, 3',4'-di-O-(S)-camphanoyl | 7.21 x 10⁻⁶ | >2.08 x 10⁷ | [5] |
| AZT (Zidovudine) | - | 0.045 | 41,667 | [1] |
EC50: 50% effective concentration for inhibiting HIV-1 replication. TI: Therapeutic Index (IC50/EC50).
Experimental Protocol: Anti-HIV-1 Assay in H9 Lymphocytes
The anti-HIV activity of the this compound derivatives was evaluated by monitoring the inhibition of virus-induced cytopathic effects in acutely infected H9 lymphocytes.[1][2]
-
Cell Culture: H9 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: H9 cells (1 x 10⁵) are infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection of 0.1.
-
Compound Treatment: Immediately after infection, the cells are cultured in the presence of various concentrations of the test compounds.
-
Assay Endpoint: After 4-5 days of incubation, the number of viable cells is quantified using the tetrazolium-based colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits HIV-1 replication by 50%. The IC50 (50% cytotoxic concentration) is determined from parallel assays on uninfected H9 cells. The Therapeutic Index is calculated as the ratio of IC50 to EC50.
Anti-Platelet Aggregation Activity
Reported Anti-Platelet Activity
| Compound | Activity | Reference |
| cis-3',4'-diisovalerylkhellactone | Significant antiplatelet aggregation activity at 50 µg/mL | [7] |
Experimental Protocol: Platelet Aggregation Assay
The following is a general protocol for assessing anti-platelet aggregation activity, which can be adapted for testing khellactone derivatives.
Caption: A generalized workflow for in vitro evaluation of anti-platelet aggregation activity.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors with an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with the test compound or a vehicle control. An aggregating agent (e.g., ADP, collagen, arachidonic acid) is then added to induce platelet aggregation.
-
Data Recording: The change in light transmittance through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the aggregation response in the presence of the test compound to that of the vehicle control.
Vasodilator Activity
The vasodilator properties of this compound derivatives are less explored in the literature. While some coumarins are known to possess vasodilator effects, specific quantitative data and detailed SAR for this class of compounds are not extensively documented. The mechanism of vasodilation for related compounds often involves the modulation of calcium channels or nitric oxide pathways. Further studies are required to elucidate the potential and mechanism of action of this compound derivatives as vasodilators.
Experimental Protocol: Vasodilation Assay in Isolated Aortic Rings
A common ex vivo method to assess vasodilator activity is through the use of isolated arterial rings.
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the rings is continuously recorded. A decrease in tension indicates vasodilation.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the IC50 value (the concentration causing 50% of the maximal relaxation) is determined.
Conclusion
The this compound scaffold represents a promising platform for the development of potent therapeutic agents, particularly in the field of anti-HIV drug discovery. The structure-activity relationships for anti-HIV-1 activity are well-established, highlighting the critical role of stereochemistry at the 3' and 4' positions and the nature of the ester substituents. Methylation of the coumarin ring at specific positions can further enhance potency. While preliminary evidence suggests potential for anti-platelet and vasodilator activities, these areas remain significantly less explored. Further research, including quantitative SAR studies and mechanistic investigations, is warranted to fully understand the therapeutic potential of this class of compounds in cardiovascular diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. An antiplatelet aggregation principle and X-ray structural analysis of cis-khellactone diester from Peucedanum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amplification of endothelium‐dependent vasodilatation in contracting human skeletal muscle: role of KIR channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-cis-Khellactone from Diverse Botanical Origins
For researchers and professionals in drug development, identifying potent and reliable sources of bioactive compounds is a critical first step. (+)-cis-Khellactone, a pyranocoumarin, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of this compound derived from various plant sources, presenting available data on its biological performance and the experimental protocols for its isolation and evaluation.
Plant Sources and Isolation
This compound and its derivatives are predominantly found in plants belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. While direct comparative studies on the yield of this compound from different species are scarce, existing research provides insights into their potential as viable sources.
Table 1: Plant Sources of cis-Khellactone and Reported Isolation Insights
| Plant Species | Part Used | Extraction & Isolation Highlights | Purity |
| Peucedanum japonicum | Roots | Ethanol extraction, followed by partitioning with n-hexane and ethyl acetate (B1210297). Further purification using silica (B1680970) gel and C-18 column chromatography has been employed.[1] | >96%[1] |
| Angelica amurensis | Rhizomes | Methanol extraction, followed by partitioning with chloroform.[2] | Not explicitly stated |
| Peucedanum praeruptorum | Roots | Recognized as a primary source of various khellactone (B107364) derivatives (praeruptorins).[3] | Not explicitly stated |
| Angelica purpuraefolia | Not specified | Source of decanoyl-cis-khellactone derivatives. | Not explicitly stated |
Comparative Biological Activities
The therapeutic potential of cis-khellactone has been explored across several domains, including anti-inflammatory and cytotoxic applications. The biological activity can be influenced by the specific derivative and its stereochemistry.
Table 2: Comparative Biological Activities of cis-Khellactone and its Derivatives
| Plant Source | Compound | Biological Activity | Key Findings (IC50, Concentration) |
| Peucedanum japonicum | (-)-cis-Khellactone | Anti-inflammatory (sEH inhibition) | IC50: 3.1 ± 2.5 µM[1][4] |
| Angelica amurensis | cis-Khellactone | Cytotoxicity | Effective at 10-20 μg/ml against various cancer cell lines.[2][5] |
| Peucedanum japonicum | Disenecionyl cis-khellactone | Anti-inflammatory | Reduced pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[6][7] |
| Angelica purpuraefolia | (+)-4′-Decanoyl-cis-khellactone | Antimalarial | IC50: 1.5 µM (D10 strain) |
| Angelica purpuraefolia | (+)-3′-Decanoyl-cis-khellactone | Antimalarial | IC50: 2.4 µM (D10 strain) |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the isolation and biological evaluation of cis-khellactone.
Isolation of (-)-cis-Khellactone from Peucedanum japonicum Roots[1]
-
Extraction: The roots of P. japonicum are extracted with ethanol.
-
Partitioning: The resulting extract is partitioned using n-hexane and ethyl acetate to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction, rich in coumarins, is subjected to silica gel and C-18 column chromatography for the purification of (-)-cis-khellactone.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed by comparing its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data with literature values.
Anti-inflammatory Activity Assessment: Soluble Epoxide Hydrolase (sEH) Inhibition Assay[1]
-
Enzyme Preparation: Recombinant human sEH is used.
-
Substrate: A fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is employed.
-
Assay Procedure: The assay is performed in a microplate format. The inhibitor, (-)-cis-khellactone, is pre-incubated with the enzyme in a buffer solution. The reaction is initiated by adding the substrate.
-
Measurement: The fluorescence generated from the hydrolysis of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
Cytotoxicity Evaluation: MTT Assay[2]
-
Cell Culture: Cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of cis-khellactone or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the concentration of the compound that causes a 50% reduction in cell viability (IC50) can be calculated.
Signaling Pathways
cis-Khellactone and its derivatives exert their anti-inflammatory effects through the modulation of specific signaling pathways. One of the key mechanisms is the inhibition of the NF-κB pathway.
Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, has been shown to inhibit the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7] This leads to the downregulation of pro-inflammatory genes.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancerous effect of cis-khellactone from Angelica amurensis through the induction of three programmed cell deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancerous effect of cis-khellactone from Angelica amurensis through the induction of three programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-cis-Khellactone's Anti-Cancer Mechanisms Across Diverse Cell Lines
A Guide for Researchers and Drug Development Professionals
(+)-cis-Khellactone, a natural pyranocoumarin (B1669404) compound, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Extracted from plants of the Angelica genus, this compound and its derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death, and arrest the cell cycle through multiple signaling pathways.[1][2] This guide provides a comparative overview of its validated anti-cancer mechanisms in different cell lines, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Data Summary
The efficacy of this compound and its derivatives varies across different cancer cell types. The tables below summarize its effects, including the concentrations used and the specific cellular responses observed.
Table 1: Effects of this compound and its Derivatives on Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Concentration | Observed Effects | Key Molecular Markers |
| MCF-7 | Breast Cancer | cis-Khellactone | < 5 µg/mL | Growth suppression | - |
| > 10 µg/mL | Apoptosis, Autophagy, Necrosis/Necroptosis | Cleaved PARP, ↑ LC3, ↑ CypA | |||
| MDA-MB-231 | Breast Cancer | cis-Khellactone | < 5 µg/mL | Growth suppression, Migration inhibition | - |
| > 10 µg/mL | Apoptosis, Autophagy, Necrosis/Necroptosis | Cleaved PARP, ↓ p62, ↑ LC3, ↑ CypA | |||
| (+)-4'-decanoyl-cis-khellactone | 10 µg/mL | S/G2 Phase Cell Cycle Arrest | - | ||
| > 50 µg/mL | Caspase-dependent Apoptosis | - | |||
| HEPG-2 | Liver Carcinoma | 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | 8.51 µM (IC₅₀) | Cytotoxicity | - |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone (12e) | 6.1-9.2 µM (IC₅₀) | Intrinsic Apoptosis | ↓ MMP, ↑ Caspase-9, ↑ Caspase-3 | ||
| HeLa, SiHa, C33A | Cervical Cancer | (+)-4'-decanoyl-cis-khellactone | < 10 µg/mL | Growth suppression | - |
| > 50 µg/mL | Apoptosis | - | |||
| HL-60 | Human Leukemia | 3ʹS,4ʹS-Disenecioylkhellactone | 30 µM | Apoptosis | ↑ Cleaved Caspase-3, -8, -9 |
| SGC-7901 | Gastric Carcinoma | 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | 29.65 µM (IC₅₀) | Cytotoxicity | - |
| LS174T | Colon Carcinoma | 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | 19.53 µM (IC₅₀) | Cytotoxicity | - |
Data compiled from multiple studies.[1][2][3][4][5] Concentrations and observed effects can vary based on specific experimental conditions.
Core Anti-Cancer Mechanisms
This compound employs a multi-faceted approach to combat cancer cells, primarily by inducing various forms of programmed cell death (PCD) and halting cell cycle progression.
Induction of Programmed Cell Death
At higher concentrations (>10 µg/ml), cis-khellactone is a potent inducer of PCD in cancer cells, often with minimal effect on normal cells.[1] The mechanism is centrally linked to the generation of Reactive Oxygen Species (ROS) and the disruption of the mitochondrial membrane potential (MMP).[1]
-
Apoptosis: It triggers both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways. This is evidenced by the translocation of BAX and BAK to the mitochondria, dissipation of MMP, and the activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3), leading to PARP cleavage.[1][2][4][5]
-
Autophagy-mediated Cell Death: Western blot analyses show modulation of key autophagy markers, such as the degradation of p62 and the conversion of LC3-I to LC3-II, indicating the induction of autophagic flux.[1][6]
-
Necrosis/Necroptosis: The compound has also been shown to increase levels of Cyclophilin A (CypA), a biomarker for necrosis/necroptosis.[6]
Caption: Signaling pathways activated by this compound.
Cell Cycle Arrest
At lower concentrations, derivatives of this compound have been found to suppress cancer cell growth by inducing cell cycle arrest.[2] Flow cytometry analysis has shown that treatment can lead to an accumulation of cells in the S and G2 phases of the cell cycle, thereby preventing cell division and proliferation.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-cancer mechanisms of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HEPG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the control.
Western Blot Analysis
This technique is used to detect specific protein markers of apoptosis, autophagy, and other signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PARP, anti-LC3, anti-caspase-3, anti-γ-tubulin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a 6-well plate, allow them to attach, and then treat with this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy of (+)-cis-Khellactone Derivatives in HIV Inhibition: A Comparative Analysis
For Immediate Release
Researchers in the field of virology and drug development are constantly seeking novel compounds with potent anti-HIV activity. A promising class of molecules, (+)-cis-Khellactone derivatives, has demonstrated significant efficacy in inhibiting HIV-1 replication. This guide provides a comparative analysis of the efficacy of these derivatives against existing anti-HIV drugs, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Anti-HIV Efficacy
The antiviral efficacy of various this compound derivatives and currently approved anti-HIV drugs from different classes are summarized in the table below. The data is presented as EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively. A lower value indicates higher potency.
| Drug/Compound | Drug Class | EC50 (µM) | IC50 (nM) | Cell Line/Assay |
| This compound Derivatives | Investigational | |||
| 3-Methyl-DCK (7) | <5.25 x 10⁻⁵ | - | H9 Lymphocytes | |
| 4-Methyl-DCK (8) | <5.25 x 10⁻⁵ | - | H9 Lymphocytes | |
| 5-Methyl-DCK (9) | <5.25 x 10⁻⁵ | - | H9 Lymphocytes | |
| 3-Hydroxymethyl-4-methyl-DCK (4c) | 0.004 | - | H9 Lymphocytes | |
| 3-Bromomethyl-4-methyl-DCK (4a) | 0.00011 | - | H9 Lymphocytes | |
| 4-Methyl-DCK lactam (11a) | 0.00024 | - | H9 Lymphocytes | |
| 5-Methoxy-4-methyl DCK (8) | 7.21 x 10⁻⁶ | - | H9 Lymphocytes | |
| 2'S-monomethyl-4-methyl DCK (5a) | 0.0402 | - | H9 Lymphocytes | |
| 2'S-monomethyl-1'-thia-4-methyl DCK (7a) | 0.0391 | - | H9 Lymphocytes | |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | ||||
| Zidovudine (AZT) | NRTI | 0.03 (p24 assay)[1] | - | Jurkat cells |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | ||||
| Nevirapine | NNRTI | - | 500 | Recombinant HIV-1 RT |
| Protease Inhibitors (PIs) | ||||
| Lopinavir (B192967) (LPV) | PI | - | 0.69 (serum-free)[2] | MTT-MT4 Assay |
| Ritonavir (B1064) (RTV) | PI | - | 4.0 (serum-free)[2] | MTT-MT4 Assay |
| Darunavir | PI | - | 3.0 | MTT Assay |
| Integrase Strand Transfer Inhibitors (INSTIs) | ||||
| Raltegravir | INSTI | - | 2.2–5.3[3] | Clinical Isolates |
| Elvitegravir | INSTI | - | 0.04–0.6[3] | Clinical Isolates |
| Dolutegravir | INSTI | - | 0.2[3] | Clinical Isolates |
| Bictegravir | INSTI | - | 0.2[3] | Clinical Isolates |
| Cabotegravir | INSTI | - | 0.1[3] | Clinical Isolates |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-HIV compounds.
Anti-HIV Activity Assay in H9 Lymphocytes
This assay is used to determine the ability of a compound to inhibit HIV-1 replication in a T-lymphocyte cell line.
-
Cell Line: H9 lymphocytes, a human T-cell line susceptible to HIV-1 infection.
-
Virus: HIV-1 (e.g., strain IIIB or RF).
-
Procedure:
-
H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cells are infected with a standardized amount of HIV-1.
-
Immediately after infection, the test compound is added at various concentrations.
-
The cultures are incubated for a period of 4-7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring the level of a viral protein, typically p24 antigen, in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to untreated, infected control cells.
-
p24 Antigen Capture ELISA
This enzyme-linked immunosorbent assay is a standard method for quantifying the amount of HIV-1 p24 core antigen in cell culture supernatants or patient samples.
-
Principle: A solid phase (e.g., a 96-well plate) is coated with a monoclonal antibody specific for the HIV-1 p24 antigen.
-
Procedure:
-
Samples (e.g., cell culture supernatants) are added to the antibody-coated wells. If p24 antigen is present, it will bind to the capture antibody.
-
The wells are washed to remove unbound material.
-
A second, enzyme-conjugated antibody that also recognizes p24 is added, forming a "sandwich" of capture antibody-p24-detection antibody.
-
The wells are washed again.
-
A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of p24 antigen present.
-
The absorbance is read using a spectrophotometer, and the concentration of p24 is determined by comparison to a standard curve generated with known amounts of recombinant p24 antigen.
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.
-
Principle: The assay quantifies the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template-primer complex.
-
Procedure:
-
A reaction mixture is prepared containing a template (e.g., poly(A)), a primer (e.g., oligo(dT)), labeled deoxynucleoside triphosphates (e.g., ³H-dTTP or digoxigenin-dUTP), and the sample containing the reverse transcriptase enzyme.
-
The reaction is incubated to allow for DNA synthesis.
-
The newly synthesized DNA is precipitated and collected.
-
The amount of incorporated label is quantified using a scintillation counter (for radioactive labels) or a colorimetric or chemiluminescent detection method (for non-radioactive labels).
-
The IC50 value is the concentration of the inhibitor that reduces the RT activity by 50%.
-
Visualizing Mechanisms and Workflows
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including the proposed mechanism for this compound derivatives, exert their inhibitory effects.
Caption: HIV-1 life cycle and points of inhibition by different antiretroviral drug classes.
Experimental Workflow for Anti-HIV Drug Screening
This diagram outlines the typical workflow for screening and evaluating the efficacy of potential anti-HIV compounds in vitro.
Caption: A typical experimental workflow for in vitro anti-HIV drug screening.
Mechanism of Action
Studies suggest that this compound derivatives, such as 3-hydroxymethyl-4-methyl-DCK (4c), inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate during the reverse transcription process[2]. This mechanism distinguishes them from many existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Conclusion
The data presented in this guide highlight the potent anti-HIV activity of several this compound derivatives, with some compounds exhibiting EC50 values in the nanomolar and even picomolar range.[4][5][6][7] These values are comparable to or, in some cases, significantly lower than those of established antiretroviral drugs. The unique mechanism of action of these derivatives may offer advantages in overcoming drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of anti-HIV agents.
References
- 1. The viral life cycle and antiretroviral drugs | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 2. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 7. clinician.com [clinician.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-cis-Khellactone Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmacologically active compounds is fundamental to preclinical and clinical studies. This guide provides a comparative overview of analytical methods for the quantification of (+)-cis-Khellactone, a coumarin (B35378) derivative with potential therapeutic applications. The focus is on the essential validation parameters required for the cross-validation of different analytical techniques, ensuring data integrity, reliability, and reproducibility.
This document outlines the validation of a chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance characteristics with a hypothetical but commonly employed chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles of method validation discussed are based on established guidelines from regulatory agencies.[1][2][3][4]
Data Presentation: A Comparative Summary of Analytical Methods
The following tables summarize the performance characteristics of two common analytical methods for the quantification of this compound. The data for the LC-MS/MS method is derived from published literature, while the data for the HPLC-UV method represents typical performance for such an assay.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Chiral LC-MS/MS | Chiral HPLC-UV (Hypothetical) |
| Linearity Range | 1.50 - 1630 ng/mL[5] | 50 - 5000 ng/mL |
| Correlation Coefficient (r) | > 0.992[5] | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.28 - 1.50 ng/mL[5][6] | 50 ng/mL |
| Intra-day Precision (%RSD) | < 9.71%[5] | < 15% |
| Inter-day Precision (%RSD) | < 9.71%[5] | < 15% |
| Accuracy (%Recovery) | 87.7% - 113.2%[5] | 85% - 115% |
| Matrix Effect | 91.1% - 109.4%[5] | Not Applicable (potential for interference) |
| Selectivity | High (mass-based detection) | Moderate (potential for co-eluting interferences) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the successful implementation and validation of the analytical methods.
Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.
1. Sample Preparation (Plasma):
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200SL or equivalent.[5]
-
Column: Chiralpak AD-RH (150 mm × 4.6 mm, 5.0 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 0.65 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 40 µL.[5]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Method Validation Parameters:
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. The curve should consist of a blank, a zero sample, and at least six non-zero standards.[3]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on different days.[1]
-
LLOQ: The lowest concentration on the calibration curve with acceptable accuracy and precision (typically within 20%).[5]
-
Selectivity: Analyze blank matrix from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.
-
Recovery and Matrix Effect: Compare the analyte response in extracted samples to unextracted standards and to standards prepared in post-extraction blank matrix.[5]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).[7]
Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) (Hypothetical)
This method is a more widely available and cost-effective alternative, though it may have lower sensitivity and selectivity compared to LC-MS/MS.
1. Sample Preparation:
-
Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortexing and Centrifugation: Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralpak AGP.
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1 M sodium phosphate, pH 4.5) and an organic modifier (e.g., isopropanol).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance.
-
Injection Volume: 20 µL.
3. Method Validation:
-
Linearity: Prepare calibration standards in the mobile phase and inject them into the HPLC system.
-
Accuracy and Precision: Spike blank plasma with known concentrations of this compound and analyze in replicate.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Analyze blank plasma samples to ensure no endogenous components co-elute with the analyte.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by HPLC-UV.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. For analyses requiring high sensitivity and selectivity, such as in pharmacokinetic studies with low dosage, the chiral LC-MS/MS method is superior. For routine analysis of samples with higher concentrations, a validated chiral HPLC-UV method can be a robust and cost-effective alternative. A thorough cross-validation of methods is imperative when data from different analytical platforms are to be compared or combined, ensuring the integrity and reliability of the research outcomes.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A, (+/-)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/-)-cis-khellactone, in rat plasma using online solid phase extraction-chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of (+)-cis-Khellactone's effects on different inflammatory mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory properties of (+)-cis-Khellactone, a natural pyranocoumarin, and compares its activity with other anti-inflammatory agents. The information is compiled from preclinical studies to assist in the assessment of its therapeutic potential.
Executive Summary
This compound demonstrates significant anti-inflammatory activity through the inhibition of multiple key inflammatory mediators. Its primary mechanisms of action include the potent inhibition of soluble epoxide hydrolase (sEH) and the suppression of various pro-inflammatory cytokines and enzymes. While direct comparative data with mainstream non-steroidal anti-inflammatory drugs (NSAIDs) is limited, studies on its derivatives and its unique mode of action suggest it as a promising candidate for further investigation in inflammatory disease therapeutics.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways involved in the inflammatory response. A key target is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.
Furthermore, this compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivative, disenecionyl cis-khellactone (DK), on various inflammatory mediators. For comparison, data for common NSAIDs are also included where available from distinct studies. It is important to note that the data for DK is presented as a proxy for the activity of this compound on certain mediators due to the current lack of publicly available direct data for the parent compound.
Table 1: Inhibition of Pro-inflammatory Enzymes
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 2.5 µM[1][2][3] | Competitive inhibitor with a Ki value of 3.5 µM.[1][2][3] |
| Disenecionyl cis-khellactone (DK) | Soluble Epoxide Hydrolase (sEH) | 1.7 ± 0.4 µM | Competitive inhibitor with a Ki value of 1.1 ± 0.7 µM. |
| Disenecionyl cis-khellactone (DK) | Cyclooxygenase-2 (COX-2) | Inhibition observed | At 25 µM, DK reduced COX-2 expression by over 35%.[2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 40 nM | A selective COX-2 inhibitor, for reference. |
| Ibuprofen | Cyclooxygenase-1 (COX-1) | 2.5 µM | A non-selective COX inhibitor, for reference. |
| Cyclooxygenase-2 (COX-2) | 1.3 µM |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-Stimulated RAW264.7 Cells
| Compound | Mediator | Concentration | % Inhibition / Reduction |
| This compound | Nitric Oxide (NO) | 50 µM | ~8.6% |
| 100 µM | ~21.7% | ||
| iNOS (mRNA) | 50 µM | Downregulation observed | |
| 100 µM | Downregulation observed[1][2] | ||
| IL-1β | 50 µM | ~7.9% | |
| 100 µM | ~23.8% | ||
| IL-4 | 50 µM | ~30.7% | |
| 100 µM | ~50.6% | ||
| Disenecionyl cis-khellactone (DK) | IL-1β | 25 µM | 21.6%[4] |
| 50 µM | 50.4%[4] | ||
| 100 µM | 57.6%[4] | ||
| TNF-α | 25 µM | 10.8%[4] | |
| 50 µM | 58.6%[4] | ||
| 100 µM | 71.1%[4] | ||
| IL-6 | 25 µM | 16.9% | |
| 50 µM | 41.2% | ||
| 100 µM | 55.2% | ||
| MCP-1 | 25 µM | 18.2% | |
| 50 µM | 45.5% | ||
| 100 µM | 63.6% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against sEH.
-
Enzyme Source: Recombinant human or murine sEH.
-
Substrate: A fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well black microplate, add the sEH enzyme, assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA), and the test compound at various concentrations.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a vehicle control.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation.
-
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
This cell-based assay evaluates the effect of a compound on the production of inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Procedure:
-
Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant for analysis.
-
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokines (IL-1β, IL-4, IL-6, TNF-α, MCP-1): The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
iNOS and COX-2 Expression: Cell lysates are prepared after treatment, and the protein expression levels of iNOS and COX-2 are determined by Western blotting.
-
-
Data Analysis: The percentage reduction in the production of each mediator is calculated by comparing the levels in treated cells to those in cells stimulated with LPS alone.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by this compound.
Caption: Inhibition of soluble epoxide hydrolase (sEH) by this compound.
Conclusion
This compound is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to inhibit sEH and suppress key pro-inflammatory signaling pathways like NF-κB and MAPK distinguishes it from traditional NSAIDs. The available data, particularly for its derivative disenecionyl cis-khellactone, indicates potent inhibition of a wide range of inflammatory mediators. Further research, including direct comparative studies with established anti-inflammatory drugs and exploration of its in vivo efficacy in various inflammatory models, is warranted to fully elucidate its therapeutic potential. The lower toxicity profile compared to methotrexate, as suggested in one study, further strengthens the rationale for its continued investigation as a novel anti-inflammatory agent.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of coumarin profiles in different parts of Peucedanum japonicum
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Differential Accumulation of Bioactive Coumarins in the Tissues of Peucedanum japonicum
This guide provides a detailed comparative analysis of the coumarin (B35378) profiles across different parts—specifically the flowers, roots, leaves, and stems—of the medicinal plant Peucedanum japonicum Thunb. Traditionally used in East Asian medicine for treating ailments like coughs, colds, and headaches, this plant is a rich source of various coumarin derivatives, which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Understanding the differential distribution of these compounds is crucial for targeted harvesting and extraction to maximize the yield of specific bioactive molecules for research and drug development.
The data presented herein is primarily derived from studies employing ultra-performance liquid chromatography time-of-flight mass spectrometry (UPLC-QTof MS) to profile the coumarin content in various plant tissues.[2][3][4][5] This advanced analytical technique allows for the tentative identification and relative quantification of a wide array of compounds.
Comparative Coumarin Profiles
Analysis of Peucedanum japonicum reveals a distinct distribution of coumarins across its different anatomical parts. The flower extracts have been shown to exhibit the highest diversity and intensity of coumarin peaks compared to the roots, leaves, and stems.[2][3][4][5] A study by Park et al. (2022) tentatively identified 28 coumarins and highlighted significant variations in their relative abundance across the plant parts.[2][3][4][5]
The following table summarizes the relative intensities of tentatively identified coumarins in the flowers, roots, leaves, and stems of P. japonicum. This data provides a semi-quantitative comparison of coumarin accumulation in these tissues.
| Peak No. | Compound Name | Formula | Plant Part with Highest Relative Intensity |
| 1 | Pabulenol | C15H16O4 | Flower |
| 2 | Psoralen | C11H6O3 | Flower |
| 3 | 8-Geranyloxypsoralen | C21H22O4 | Flower |
| 4 | Bergapten | C12H8O4 | Flower |
| 5 | Xanthotoxin | C12H8O4 | Flower |
| 6 | Isoimperatorin | C16H14O4 | Flower |
| 7 | Isopimpinellin | C13H10O5 | Flower |
| 8 | Phellopterin | C17H16O5 | Flower |
| 9 | Byakangelicin | C17H18O7 | Flower |
| 10 | Oxypeucedanin | C16H14O5 | Flower |
| 11 | Oxypeucedanin hydrate | C16H16O6 | Flower |
| 12 | 3'-Angeloyl-4'-senecioyl-cis-khellactone | C24H26O7 | Flower |
| 13 | Pteryxin | C21H22O7 | Flower |
| 14 | Isosamidin (B107321) | C21H22O7 | Root |
| 15 | Suksdorfin | C21H22O7 | Flower |
| 16 | 3'S,4'S-Di-isovalerylkhellactone | C24H30O7 | Flower |
| 17 | 3'S,4'S-Disenecioylkhellactone | C24H26O7 | Root |
| 18 | (+)-Praeruptorin A | C21H22O7 | Root |
| 19 | Praeruptorin B | C21H22O7 | Root |
| 20 | Calipteryxin | C21H22O7 | Flower |
| 21 | Libanotin | C21H24O7 | Flower |
| 22 | Peucedanocoumarin I | C21H22O6 | Flower |
| 23 | Peucedanocoumarin II | C21H22O6 | Flower |
| 24 | Peucedanocoumarin III | C21H22O6 | Flower |
| 25 | Umbelliferone | C9H6O3 | Stem |
| 26 | Scopoletin | C10H8O4 | Stem |
| 27 | Peucedanol | C14H14O4 | Leaf |
| 28 | Nodakenetin | C14H14O4 | Leaf |
Note: The table is a synthesized representation based on findings from UPLC-QTof MS analysis, where peak intensity serves as a proxy for relative abundance. The numbering and identification correspond to the data presented in the referenced literature.[2][3][4][5]
Experimental Protocols
The methodologies outlined below are standard for the extraction and analysis of coumarins from P. japonicum.
Sample Preparation and Extraction
-
Plant Material: Fresh flowers, roots, leaves, and stems of Peucedanum japonicum are collected and authenticated. The plant materials are then dried, typically in the shade or using a freeze-dryer, and pulverized into a fine powder.
-
Extraction: A specific weight of the dried powder (e.g., 1.0 kg of roots) is subjected to solvent extraction.[1] A common method involves maceration or sonication with a solvent such as methanol (B129727) or a mixture of methanol and dichloromethane (B109758) (1:1, v/v) at room temperature.[1][2] The extraction process is often repeated multiple times to ensure a comprehensive extraction of the metabolites.
-
Fractionation: The crude extract is then concentrated under reduced pressure. For further purification and analysis, the extract is often subjected to liquid-liquid partitioning. For instance, a methanol extract can be partitioned between n-hexane and methanol. The methanol layer can be further fractionated by partitioning between ethyl acetate (B1210297) and water.[1] The resulting fractions (e.g., n-hexane, ethyl acetate, and water fractions) can then be analyzed.
UPLC-QTof MS Analysis for Coumarin Profiling
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system, such as a Waters ACQUITY UPLC H-Class system, is typically used for separation.[2]
-
Column: A reversed-phase column, for example, an Acquity UPLC BEH C18 column, is commonly employed for the separation of coumarins.
-
Mobile Phase: A gradient elution is generally used, consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[2][4] The gradient program is optimized to achieve high-resolution separation of the compounds.
-
Mass Spectrometry: The UPLC system is coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTof) mass spectrometer (e.g., Waters SYNAPT XS QTof MS).[2] The analysis is typically performed in positive electrospray ionization (ESI+) mode.
-
Data Analysis: The acquired data is processed using specialized software. Compounds are tentatively identified by comparing their accurate mass measurements (and resulting elemental compositions) and fragmentation patterns with known compounds from databases and the existing literature on Peucedanum species.[2][4]
Visualizing the Process and Pathways
To better illustrate the methodologies and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of coumarins.
Caption: Key signaling pathways modulated by P. japonicum coumarins.
Conclusion
The distinct variation in coumarin profiles among the different parts of Peucedanum japonicum underscores the importance of selective harvesting for specific applications. The flowers are a particularly rich source of a diverse range of coumarins, suggesting their potential for broad-spectrum bioactivity screening.[2][3][4][5] In contrast, the roots appear to concentrate specific khellactone-type coumarins like isosamidin and praeruptorin A.[2] This guide provides a foundational framework for researchers aiming to isolate and investigate the pharmacological properties of specific coumarins from this valuable medicinal plant. The detailed methodologies and pathway diagrams offer a practical starting point for further research and development.
References
- 1. The medicinal plant Peucedanum japonicum Thunberg: A review of traditional use, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities [mdpi.com]
- 4. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo-Keto Reductase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-cis-Khellactone: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (+)-cis-Khellactone must adhere to stringent safety and disposal protocols due to its potential health hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is toxic if swallowed and may cause genetic defects.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated area.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects[1] |
Precautionary Statements:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
If swallowed, immediately call a POISON CENTER or doctor.[1]
-
If exposed or concerned, get medical advice/attention.[1]
-
Store locked up.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following procedure outlines the necessary steps to comply with this requirement safely.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield may also be necessary depending on the scale of the disposal.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is based on the provided Safety Data Sheet and general laboratory safety principles. Always consult your institution's specific guidelines and Environmental Health and Safety office for detailed procedures and regulatory compliance.
References
Essential Safety and Operational Guide for Handling (+)-cis-Khellactone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (+)-cis-Khellactone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring laboratory safety.
Hazard Identification and Safety Summary
This compound is a compound that requires careful handling due to its toxicological properties. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed and is suspected of causing genetic defects. Adherence to the safety protocols outlined below is mandatory.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects. |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure. The following PPE must be worn at all times when handling this compound:
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been properly inspected before use.
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). A face shield may be required for splash hazards.
-
Skin and Body Protection: A complete suit protecting against chemicals, such as a lab coat, is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
- Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.
- Ensure all necessary PPE is available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Do not eat, drink, or smoke in the handling area.
2. Handling the Compound:
- Wash hands thoroughly after handling.
- Avoid contact with skin and eyes.
- Avoid inhalation of dust or aerosols.
- Keep the container tightly closed when not in use.
3. In Case of Exposure or Accident:
- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Inhaled: Move the person into fresh air.
- In case of any exposure or if you feel unwell, seek medical advice/attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, labeled, and sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
